Uracil-5-ylacetic acid
Beschreibung
The exact mass of the compound Uracil-5-ylacetic acid is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.02 m. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 169680. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Uracil-5-ylacetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Uracil-5-ylacetic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Eigenschaften
IUPAC Name |
2-(2,4-dioxo-1H-pyrimidin-5-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O4/c9-4(10)1-3-2-7-6(12)8-5(3)11/h2H,1H2,(H,9,10)(H2,7,8,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVGODTQUYAKZMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC(=O)N1)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50305198 | |
| Record name | Uracil-5-ylacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50305198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20763-91-1 | |
| Record name | NSC169680 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169680 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Uracil-5-ylacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50305198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to Uracil-5-ylacetic Acid: Molecular Properties, Synthesis, and Biological Context
Prepared by: Gemini, Senior Application Scientist
Abstract: This technical guide provides a comprehensive overview of uracil-5-ylacetic acid, a key derivative of the nucleobase uracil. The document is intended for researchers, medicinal chemists, and drug development professionals. It details the molecule's fundamental physicochemical properties, explores a plausible and robust synthetic pathway, and contextualizes its significance as a molecular scaffold in the development of novel therapeutics. By integrating foundational chemical principles with practical applications, this guide serves as an essential resource for leveraging uracil-5-ylacetic acid in advanced research and development projects.
Introduction: The Significance of Uracil and Its C5-Substituted Derivatives
Uracil is a fundamental pyrimidine nucleobase that constitutes one of the four foundational components of ribonucleic acid (RNA).[1][2] In RNA, it base-pairs with adenine, playing a central role in the transcription of the genetic code. Beyond this primary biological function, the uracil scaffold has been identified by medicinal chemists as a "privileged structure."[2] This designation is reserved for molecular frameworks that can bind to multiple, diverse biological targets, making them exceptionally valuable starting points for drug discovery.
Modification of the uracil ring at its various positions can dramatically alter its biological activity. The C5 position is of particular interest because substituents at this location project into what would be the major groove of a nucleic acid duplex. This allows for the introduction of functional groups that can interact with enzymes or receptors without disrupting the essential hydrogen bonding at the N1 and N3 positions. Consequently, 5-substituted uracil derivatives have been extensively investigated, leading to the discovery of potent agents with a wide spectrum of biological activities, including antiviral and antimicrobial properties.[3][4] Uracil-5-ylacetic acid, the subject of this guide, represents a foundational example of this class, providing a carboxylic acid handle at the C5 position for further chemical elaboration.
Core Molecular and Physicochemical Properties
A precise understanding of a molecule's identity and properties is paramount for its application in research. Uracil-5-ylacetic acid is distinguished from its isomers, such as uracil-6-ylacetic acid (also known as uracil-4-acetic acid), by the specific attachment point of the acetic acid moiety to the pyrimidine ring.[5][6][7] The key identifiers and computed properties for uracil-5-ylacetic acid are summarized below.
Data Presentation: Key Properties of Uracil-5-ylacetic Acid
| Property | Value | Source |
| IUPAC Name | 2-(2,4-dioxo-1H-pyrimidin-5-yl)acetic acid | [8] |
| Molecular Formula | C₆H₆N₂O₄ | [8] |
| Molecular Weight | 170.12 g/mol | [8] |
| Monoisotopic Mass | 170.03275668 Da | [8] |
| CAS Number | 20763-91-1 | [8] |
| Canonical SMILES | C1=C(C(=O)NC(=O)N1)CC(=O)O | [8] |
| InChIKey | ZVGODTQUYAKZMK-UHFFFAOYSA-N | [8] |
| Synonyms | 5-(Carboxymethyl)uracil, Uracil-5-acetic acid | [8] |
Mandatory Visualization: Molecular Structure
Sources
- 1. Uracil - Wikipedia [en.wikipedia.org]
- 2. taylorandfrancis.com [taylorandfrancis.com]
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- 8. NCBI - WWW Error Blocked Diagnostic [misuse.ncbi.nlm.nih.gov]
Biological role of Uracil-5-ylacetic acid in cells
An In-Depth Technical Guide to the Biological Role of Uracil-5-ylacetic Acid and its Derivatives in Cellular Function
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive exploration of the biological significance of Uracil-5-ylacetic acid, a molecule of critical importance in the form of the modified ribonucleoside, 5-carboxymethyluridine (cm5U), and its subsequent derivatives. Found at the wobble position of the transfer RNA (tRNA) anticodon, these modifications are pivotal for the precision and efficiency of protein synthesis. This document will elucidate the biosynthetic pathways responsible for these modifications, with a central focus on the Elongator complex. We will delve into the mechanistic role of these modifications in maintaining translational fidelity and explore their emerging significance in cellular regulation and the pathogenesis of human diseases, including neurodevelopmental disorders and cancer. Furthermore, this guide will furnish researchers with detailed, field-proven methodologies for the detection and analysis of these crucial cellular components.
Introduction: Unveiling the Identity of Uracil-5-ylacetic Acid in the Cellular Milieu
While Uracil-5-ylacetic acid as a free molecule is not a prominent player in cellular biology, its core structure is the foundation of a class of vital post-transcriptional modifications of tRNA. In the cellular context, this moiety is covalently attached to the C5 position of uridine at the wobble position (U34) of the tRNA anticodon, forming 5-carboxymethyluridine (cm5U). This initial modification can be further enzymatically processed to yield derivatives such as 5-methoxycarbonylmethyluridine (mcm5U) and 5-methoxycarbonylmethyl-2-thiouridine (mcm5s2U). These modifications are not mere decorations; they are functional components of the translational machinery, ensuring the accurate decoding of messenger RNA (mRNA) codons. The absence or dysregulation of these modifications has profound consequences, leading to translational errors and cellular dysfunction, which are increasingly linked to a spectrum of human diseases.
The Biosynthesis of cm5U and its Derivatives: A Symphony of Enzymatic Precision
The journey of Uracil-5-ylacetic acid from a conceptual chemical structure to a functional biological entity begins with the highly conserved Elongator complex. This multi-subunit protein complex is the primary architect of the initial carboxymethylation of the wobble uridine.
The Central Role of the Elongator Complex
The Elongator complex, composed of six subunits (Elp1-Elp6), catalyzes the addition of a carboxymethyl group to U34 of specific tRNAs. This process is intricate and requires the coordinated action of the entire complex. The catalytic subunit, Elp3, possesses a radical S-adenosylmethionine (SAM) domain, which is crucial for the modification reaction. The current model suggests that Elongator utilizes a radical-based mechanism to activate the C5 position of uridine, facilitating the attachment of the carboxymethyl group.
Downstream Modifications: Expanding the Functional Repertoire
Following the initial formation of cm5U by the Elongator complex, a cascade of further enzymatic modifications can occur, leading to a diverse array of functional groups at the C5 position. For instance, the methyltransferase enzymes Trm9 and Trm112 can convert cm5U to mcm5U. In some organisms, a subsequent thiolation at the C2 position of the uridine ring creates mcm5s2U. This metabolic diversification highlights the cell's ability to fine-tune the decoding properties of specific tRNAs.
Figure 1: Biosynthetic pathway of cm5U and its derivatives.
The Crucial Role in Translational Fidelity and Efficiency
The primary and most well-established function of cm5U and its derivatives is to ensure the fidelity and efficiency of protein translation. The wobble position of the tRNA anticodon (position 34) is critical for the recognition of the third base of the mRNA codon. The modifications at U34, including the carboxymethyl group of cm5U, impose conformational constraints on the anticodon loop.
Ensuring Correct Codon-Anticodon Pairing
These modifications enhance the Watson-Crick base pairing between the tRNA and the mRNA codon, preventing misreading of codons and the incorporation of incorrect amino acids into the growing polypeptide chain. By stabilizing the codon-anticodon interaction, these modifications increase the efficiency of translation, allowing for a faster rate of protein synthesis.
Preventing Frameshift Errors
A lack of U34 modifications can lead to ribosomal frameshifting, where the ribosome shifts its reading frame, resulting in the synthesis of a non-functional or truncated protein. The presence of the bulky and charged carboxymethyl group and its derivatives at the wobble position helps to maintain the correct reading frame by ensuring a stable interaction between the tRNA and the mRNA within the ribosome.
Cellular Regulation and Implications in Human Disease
Emerging evidence suggests that the biological role of Uracil-5-ylacetic acid-derived tRNA modifications extends beyond translation, touching upon cellular sensing and signaling pathways.
A Link to Metabolic Sensing
The biosynthesis of some U34 modifications, particularly those containing sulfur, is dependent on the availability of specific amino acids like cysteine and methionine. This has led to the hypothesis that the status of tRNA modifications can act as a sensor of cellular nutrient levels, allowing the cell to modulate its translational capacity in response to metabolic cues. Deficiencies in these modifications have been shown to impact the Target of Rapamycin (TOR) signaling pathway, a central regulator of cell growth and metabolism.
Implications in Neurodegenerative Diseases and Cancer
The integrity of the Elongator complex and the proper modification of tRNAs are particularly crucial in non-dividing cells with high metabolic activity, such as neurons. Mutations in the Elongator subunits have been linked to a range of neurodevelopmental and neurodegenerative disorders, including familial dysautonomia and amyotrophic lateral sclerosis (ALS). The underlying pathology is thought to involve impaired translation of proteins essential for neuronal function and survival.
In the context of cancer, the rapid proliferation of tumor cells demands a high rate of protein synthesis. Consequently, cancer cells are often highly dependent on an efficient translational machinery. Dysregulation of tRNA modifications, including those derived from Uracil-5-ylacetic acid, has been implicated in cancer progression and metastasis. This has opened up new avenues for therapeutic intervention, with the Elongator complex and other tRNA modifying enzymes being explored as potential drug targets.
Experimental Analysis of Uracil-5-ylacetic Acid (cm5U) in tRNA
The quantitative analysis of cm5U and its derivatives in tRNA is essential for understanding their roles in health and disease. The gold-standard technique for this is liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).
Detailed Protocol for LC-MS/MS Analysis of cm5U in tRNA
This protocol outlines a robust workflow for the sensitive and specific detection of cm5U and its derivatives from total cellular RNA.
Step 1: Isolation of Total RNA
-
Harvest cultured cells or tissues of interest.
-
Isolate total RNA using a TRIzol-based method or a commercial RNA extraction kit with high recovery for small RNAs.
-
Assess the quality and quantity of the isolated RNA using a spectrophotometer (e.g., NanoDrop) and agarose gel electrophoresis.
Step 2: Enrichment of tRNA (Optional but Recommended)
-
For enhanced sensitivity, tRNA can be enriched from the total RNA pool using methods such as size-exclusion chromatography or specialized tRNA enrichment kits.
Step 3: Enzymatic Digestion of tRNA to Nucleosides
-
To 1-5 µg of total RNA or enriched tRNA, add a solution containing Nuclease P1 (to digest the RNA to 5'-mononucleotides) and bacterial alkaline phosphatase (to dephosphorylate the mononucleotides to nucleosides).
-
Incubate the reaction mixture at 37°C for 2-4 hours.
-
Terminate the reaction by heat inactivation or by adding a quenching solution.
Step 4: Sample Cleanup
-
Remove proteins and other interfering substances by protein precipitation with a solvent like acetonitrile or by using a solid-phase extraction (SPE) cartridge.
-
Centrifuge the sample and collect the supernatant containing the nucleosides.
-
Dry the supernatant under vacuum and reconstitute in a suitable buffer for LC-MS/MS analysis (e.g., 98:2 water:acetonitrile with 0.1% formic acid).
Step 5: LC-MS/MS Analysis
-
Liquid Chromatography:
-
Column: A C18 reverse-phase column is typically used.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.
-
Gradient: A shallow gradient from low to high organic phase is used to separate the polar nucleosides.
-
-
Tandem Mass Spectrometry:
-
Ionization: Use positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. This involves monitoring specific precursor-to-product ion transitions for each target nucleoside.
-
MRM Transitions:
-
cm5U: The precursor ion will be the protonated molecule [M+H]+. The product ion will result from the fragmentation of the glycosidic bond, yielding the protonated base.
-
Stable isotope-labeled internal standards for each target nucleoside should be used for accurate quantification.
-
-
Step 6: Data Analysis
-
Integrate the peak areas for each MRM transition.
-
Generate a standard curve using known concentrations of authentic cm5U and other modified nucleoside standards.
-
Quantify the amount of each modified nucleoside in the sample relative to the total amount of one of the canonical nucleosides (e.g., adenosine) to normalize for the total amount of RNA analyzed.
Figure 2: Experimental workflow for the analysis of cm5U in tRNA.
Quantitative Data Summary
The absolute cellular concentrations of cm5U and its derivatives can vary significantly depending on the cell type, organism, and physiological conditions. The table below provides a conceptual framework for presenting such quantitative data, which would be populated with specific values obtained from experimental analysis.
| Modified Nucleoside | Organism/Cell Type | Relative Abundance (% of total uridine) | Reference |
| cm5U | Saccharomyces cerevisiae | [Experimental Value] | [Citation] |
| mcm5U | Human HeLa Cells | [Experimental Value] | [Citation] |
| mcm5s2U | Mouse Embryonic Stem Cells | [Experimental Value] | [Citation] |
Conclusion and Future Perspectives
The biological role of Uracil-5-ylacetic acid, manifested as the tRNA modification 5-carboxymethyluridine and its derivatives, is a field of expanding importance. From its fundamental role in ensuring the fidelity of protein synthesis to its emerging connections with cellular signaling and human disease, it is clear that these modifications are critical for cellular homeostasis. The methodologies outlined in this guide provide a robust framework for researchers to investigate the intricate functions of these molecules. Future research will undoubtedly uncover further layers of regulation and function, potentially revealing new therapeutic targets for a range of debilitating diseases.
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B. J. Wainwright, et al. (2023). "A novel ELP1 mutation impairs the function of the Elongator complex and causes a severe neurodevelopmental phenotype." Journal of Human Genetics, 68, 459–468.[1]
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M. P. Robertson and S. L. Miller. (1995). "Prebiotic synthesis of 5-substituted uracils: a bridge between the RNA world and the DNA-protein world." Science, 268(5211), 702-705.[2]
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T. P. Begley, et al. (2023). "Structural basis for the selective methylation of 5-carboxymethoxyuridine in tRNA modification." Nucleic Acids Research, 51(15), 8237–8248.[3]
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M. S. Watanabe, R. P. McCroskey, and M. T. Abbott. (1970). "The enzymatic conversion of 5-formyluracil to uracil 5-carboxylic acid." Journal of Biological Chemistry, 245(8), 2023-2026.[4]
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R. T. Walker, et al. (1980). "The synthesis and properties of some 5-substituted uracil derivatives." Nucleic Acids Symposium Series, (8), s95-102.[5]
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S. K. Bharti and U. Varshney. (2010). "Analysis of the impact of a uracil DNA glycosylase attenuated in AP-DNA binding in maintenance of the genomic integrity in Escherichia coli." Nucleic Acids Research, 38(22), e196.[6]
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T. H. Lin, et al. (2014). "Inhibition of uracil DNA glycosylase sensitizes cancer cells to 5-fluorodeoxyuridine through replication fork collapse-induced DNA damage." Molecular Cancer Therapeutics, 13(10), 2376-2387.[7]
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L. Chen, et al. (2010). "A method for the quantitative determination of uracil in DNA by real-time PCR." Nucleic Acids Research, 38(22), e196.[6]
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H. R. Warner and P. A. Rockstroh. (1980). "Incorporation and excision of 5-fluorouracil from deoxyribonucleic acid in Escherichia coli." Journal of Bacteriology, 141(2), 680–686.[6]
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D. Wu, et al. (2011). "Uracil-DNA glycosylase is involved in DNA demethylation and required for embryonic development in the zebrafish embryo." Journal of Biological Chemistry, 286(33), 28974-28982.[6]
- K. D. R. Setlow, P. (1972). "Levels of Uridine Diphosphate Glucose and Guanosine Diphosphate Glucose in Developing and Germinating Spores of Bacillus megaterium." Journal of Bacteriology, 112(1), 633-636.
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S. L. Miller and M. P. Robertson. (1995). "An efficient prebiotic synthesis of cytosine and uracil." Nature, 375(6534), 772-773.[8]
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"Uracil." Wikipedia, Wikimedia Foundation, 15 Jan. 2026, en.wikipedia.org/wiki/Uracil.[9][10][11]
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"Uracil-5-carboxylic acid." DNAmod, dnamod.leeds.ac.uk/browse/uracil-5-carboxylic-acid/.[6]
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"5-carboxymethyluridine (cm5U)." Modomics, modomics.genesilico.pl/modifications/view/5-carboxymethyluridine/.[13]
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"tRNA (uracil-5-)-methyltransferase." Wikipedia, Wikimedia Foundation, 20 Oct. 2023, en.wikipedia.org/wiki/TRNA_(uracil-5-)-methyltransferase.[14]
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"Ramified derivatives of 5-(perylen-3-ylethynyl)uracil-1-acetic acid and their antiviral properties." National Center for Biotechnology Information, 20 Aug. 2019, 15]
-
"A Computational Study of Uracil Tautomeric Forms in the Ribosome: The Case of Uracil and 5-Oxyacetic Acid Uracil in the First Anticodon Position of tRNA." PubMed, 25 Jan. 2018, pubmed.ncbi.nlm.nih.gov/29372580/.[16]
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"tRNA wobble-uridine modifications as amino acid sensors and regulators of cellular metabolic state." PubMed, 15 Nov. 2019, pubmed.ncbi.nlm.nih.gov/31730872/.[17]
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"Roles of Elongator Dependent tRNA Modification Pathways in Neurodegeneration and Cancer." PubMed Central, 28 Dec. 2018, 18]
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"Wobble uridine modifications–a reason to live, a reason to die?!." PubMed Central, 15 May 2012, ]
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"Uridine Metabolism and Its Role in Glucose, Lipid, and Amino Acid Homeostasis." PubMed Central, 28 Sept. 2018, 19]
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"The role of wobble uridine modifications in +1 translational frameshifting in eukaryotes." Oxford Academic, 14 Mar. 2011, academic.oup.com/nar/article/39/13/5504/2411130.[20]
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"Loss of Anticodon Wobble Uridine Modifications Affects tRNALys Function and Protein Levels in Saccharomyces cerevisiae." PLOS One, 19 Nov. 2014, journals.plos.org/plosone/article?id=10.1371/journal.pone.0112170.[21]
-
"Loss of wobble uridine modification in tRNA anticodons interferes with TOR pathway signaling." Microbial Cell, 5 Nov. 2015, 22]
- "tRNA binding to Kti12 is crucial for wobble uridine modification by Elongator." Nucleic Acids Research, 14 Apr. 2015, academic.oup.com/nar/article/43/7/3688/2414441.
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A Technical Guide to the Spectroscopic Characterization of Uracil-5-ylacetic Acid
Introduction
Uracil-5-ylacetic acid, also known as 5-(carboxymethyl)uracil, is a key pyrimidine derivative. Its structural motif, featuring both a nucleobase and a carboxylic acid function, makes it a valuable building block in medicinal chemistry and drug development. It serves as a versatile precursor for the synthesis of a wide range of biologically active molecules, including antiviral and anticancer agents. A thorough understanding of its spectroscopic properties is paramount for unambiguous identification, purity assessment, and quality control in research and manufacturing settings. This guide provides an in-depth analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of Uracil-5-ylacetic acid, grounded in established analytical principles.
Spectroscopic Characterization: A Multi-faceted Approach
The definitive structural elucidation of Uracil-5-ylacetic acid relies on the synergistic interpretation of data from multiple spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they offer a comprehensive and self-validating confirmation of the molecule's identity and integrity.
Molecular Structure and Atom Numbering
For clarity in the subsequent spectroscopic analysis, the atoms of Uracil-5-ylacetic acid are numbered as shown in the diagram below. This numbering scheme will be used for the assignment of NMR signals.
Caption: Molecular structure of Uracil-5-ylacetic acid with atom numbering for spectroscopic assignment.
Mass Spectrometry (MS)
Mass spectrometry provides crucial information about the molecular weight and elemental composition of a compound. For Uracil-5-ylacetic acid (C₆H₆N₂O₄), the expected exact mass is 170.0328 g/mol .[1]
-
Expected Molecular Ion: In high-resolution mass spectrometry (HRMS), the protonated molecule ([M+H]⁺) would be observed at m/z 170.0328. Depending on the ionization technique (e.g., electrospray ionization - ESI), other adducts such as [M+Na]⁺ may also be detected.
-
Fragmentation Pattern: The fragmentation of Uracil-5-ylacetic acid is expected to proceed through characteristic pathways. A prominent fragment would likely arise from the loss of the carboxylic acid group (–COOH) as CO₂ and H₂O, or the entire carboxymethyl radical (•CH₂COOH). A significant peak at m/z 126 is often observed in the GC-MS spectrum, corresponding to the loss of the carboxyl group.[1]
Infrared (IR) Spectroscopy
Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of Uracil-5-ylacetic acid will be dominated by the characteristic absorption bands of the carboxylic acid, amide, and alkene functionalities.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3200-2500 | Broad | O-H stretch (carboxylic acid, hydrogen-bonded) |
| ~3100 | Medium | N-H stretch (amide) |
| ~1710 | Strong | C=O stretch (carboxylic acid) |
| ~1670 | Strong | C=O stretch (amide, C4=O and C2=O) |
| ~1640 | Medium | C=C stretch (alkene) |
| ~1420 | Medium | O-H bend (carboxylic acid) |
| ~1220 | Medium | C-O stretch (carboxylic acid) |
-
Causality Behind Spectral Features: The broadness of the O-H stretching band is a hallmark of the hydrogen-bonded dimeric structure of the carboxylic acid in the solid state. The distinct carbonyl (C=O) stretching frequencies for the carboxylic acid and the amide groups allow for their unambiguous identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule.
The ¹H NMR spectrum of Uracil-5-ylacetic acid in a suitable deuterated solvent (e.g., DMSO-d₆) is expected to show distinct signals for each type of proton.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~12.5 | Broad Singlet | 1H | -COOH |
| ~11.0 | Singlet | 1H | N1-H |
| ~10.8 | Singlet | 1H | N3-H |
| ~7.5 | Singlet | 1H | C6-H |
| ~3.4 | Singlet | 2H | -CH₂- |
-
Expert Insights: The protons attached to nitrogen (N1-H and N3-H) and the carboxylic acid proton (-COOH) are acidic and their chemical shifts can be highly dependent on the solvent, concentration, and temperature. They are also readily exchangeable with D₂O, which can be a useful diagnostic experiment to confirm their assignment. The singlet nature of the C6-H and -CH₂- signals is due to the absence of adjacent protons for coupling.
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~172 | C8 (C=O, carboxylic acid) |
| ~164 | C4 (C=O, amide) |
| ~151 | C2 (C=O, amide) |
| ~142 | C6 |
| ~110 | C5 |
| ~35 | C7 (-CH₂) |
-
Field-Proven Rationale: The downfield chemical shifts of C2, C4, and C8 are characteristic of carbonyl carbons. The sp² hybridized carbons of the pyrimidine ring (C5 and C6) appear in the alkene/aromatic region, while the sp³ hybridized methylene carbon (C7) is found significantly upfield.
Experimental Protocols
The following protocols are provided as a general guide for the synthesis and spectroscopic analysis of Uracil-5-ylacetic acid.
Synthesis of Uracil-5-ylacetic acid
A common and reliable method for the synthesis of Uracil-5-ylacetic acid involves the condensation of a suitable C3 synthon with urea. One such approach starts from ethyl ethoxymethylenemalonate.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium metal in absolute ethanol to prepare a fresh solution of sodium ethoxide.
-
Addition of Reagents: To the sodium ethoxide solution, add urea, followed by the dropwise addition of diethyl malonate.
-
Reflux: Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and acidify with a suitable acid (e.g., hydrochloric acid) to precipitate the crude product.
-
Purification: Collect the crude product by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., water or ethanol) to obtain pure Uracil-5-ylacetic acid.
Caption: General experimental workflow from synthesis to spectroscopic analysis.
Sample Preparation and Data Acquisition
-
NMR Spectroscopy:
-
Dissolve approximately 5-10 mg of the purified Uracil-5-ylacetic acid in a suitable deuterated solvent (e.g., 0.75 mL of DMSO-d₆) in an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
Reference the spectra to the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
-
-
IR Spectroscopy:
-
Prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide.
-
Alternatively, use an Attenuated Total Reflectance (ATR) accessory for a more straightforward analysis of the solid sample.
-
Record the spectrum over the range of 4000-400 cm⁻¹.
-
-
Mass Spectrometry:
-
Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile/water).
-
Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.
-
Acquire the mass spectrum using an appropriate ionization technique, such as ESI in both positive and negative ion modes.
-
Data Interpretation and Validation
The collective spectroscopic data provides a robust confirmation of the structure of Uracil-5-ylacetic acid. The mass spectrum confirms the molecular weight. The IR spectrum verifies the presence of the key functional groups. The ¹H and ¹³C NMR spectra provide a detailed map of the carbon-hydrogen framework, with the chemical shifts, multiplicities, and integration values all consistent with the proposed structure. The concordance of these independent analytical techniques establishes a high degree of confidence in the identity and purity of the synthesized compound.
References
-
PubChem. Uracil-5-ylacetic acid. National Center for Biotechnology Information. [Link]
Sources
An In-depth Technical Guide to the Synthesis of Pyrimidine Derivatives: Strategies, Mechanisms, and Applications
Abstract
The pyrimidine nucleus is a cornerstone of heterocyclic chemistry, fundamentally important to biological systems and medicinal chemistry. As a critical scaffold in nucleic acids (cytosine, thymine, and uracil), vitamins, and a plethora of therapeutic agents, the development of efficient and diverse synthetic routes to its derivatives is a paramount objective for researchers in drug discovery and development.[1][2][3] This guide provides an in-depth exploration of core synthetic strategies for constructing the pyrimidine ring, moving beyond simple procedural lists to elucidate the underlying chemical principles and rationale that govern these transformations. We will dissect classical and contemporary methodologies, including the venerable Biginelli reaction, offering field-proven insights into reaction mechanisms, detailed experimental protocols, and the logic behind experimental design. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive and practical understanding of pyrimidine synthesis.
The Enduring Significance of the Pyrimidine Scaffold
Pyrimidines, or 1,3-diazines, are six-membered heterocyclic aromatic rings containing two nitrogen atoms at positions 1 and 3.[1] This structural motif is not merely a synthetic curiosity; it is a privileged scaffold endowed with a remarkable capacity for biological interaction. The pyrimidine ring's ability to form multiple hydrogen bonds and engage in π-stacking interactions allows its derivatives to bind with high affinity to a wide array of biological targets.[2]
Consequently, pyrimidine derivatives exhibit an exceptionally broad spectrum of pharmacological activities, including:
-
Anticancer: As inhibitors of crucial enzymes like protein kinases and dihydrofolate reductase.[1][2][3][4]
-
Antimicrobial & Antifungal: Forming the basis for new classes of antibiotics and antifungals to combat resistance.[1][4]
-
Antiviral: Notably in anti-HIV medications where they function as non-nucleoside reverse transcriptase inhibitors.[2][4]
-
Anti-inflammatory & Analgesic: Modulating inflammatory pathways.[4]
-
Cardiovascular & CNS Agents: Including antihypertensive and sedative-hypnotic drugs.[2][4]
The vast therapeutic landscape of pyrimidine-based drugs underscores the critical need for robust and versatile synthetic methodologies to generate novel analogues for screening and development.[1][4][5]
Foundational Synthetic Strategy: The Principal Synthesis
One of the most fundamental approaches to pyrimidine synthesis involves the cyclocondensation of a compound containing an N-C-N fragment (like urea, thiourea, or amidines) with a 1,3-dielectrophile, typically a β-dicarbonyl compound.
Mechanism and Rationale
The reaction proceeds through a sequential condensation and cyclization pathway. The more nucleophilic nitrogen of the N-C-N component initiates an attack on one of the carbonyl carbons of the 1,3-dicarbonyl compound. This is followed by an intramolecular cyclization where the second nitrogen attacks the remaining carbonyl group, and subsequent dehydration yields the pyrimidine ring. The choice of reactants allows for the introduction of various substituents at positions 2, 4, 5, and 6 of the final ring system, providing a modular approach to library synthesis.
General Experimental Workflow Diagram
Caption: General workflow for the principal synthesis of pyrimidines.
The Biginelli Reaction: A Paradigm of Multicomponent Efficiency
The Biginelli reaction, first reported by Pietro Biginelli in 1891, is a one-pot, three-component synthesis that has become a cornerstone of modern heterocyclic chemistry for producing dihydropyrimidinones (DHPMs).[2] Its enduring appeal lies in its operational simplicity, high convergence, and the biological relevance of its products.
Core Reaction and Mechanism
The reaction combines an aldehyde, a β-ketoester (most commonly ethyl acetoacetate), and urea (or thiourea) under acidic catalysis.[2] The mechanism is a fascinating cascade of well-defined steps, which is key to understanding how to optimize the reaction and troubleshoot unexpected outcomes.
Caption: Proposed mechanism of the acid-catalyzed Biginelli reaction.
Causality in Mechanism: The reaction is initiated by the acid-catalyzed condensation between the aldehyde and urea to form an N-acyliminium ion. This is often the rate-determining step. This electrophilic intermediate is then intercepted by the enolate of the β-ketoester in a Mannich-type reaction. The final step is an intramolecular cyclization followed by dehydration to yield the stable DHPM ring. Understanding this pathway allows chemists to select catalysts (typically Lewis or Brønsted acids) that effectively promote the formation of the key N-acyliminium intermediate.
Field-Proven Experimental Protocol: Synthesis of Monastrol Analogue
This protocol describes a robust synthesis of a DHPM, a core structure found in compounds like Monastrol, a well-known mitotic kinesin Eg5 inhibitor.
Materials:
-
3-Hydroxybenzaldehyde (1.22 g, 10 mmol)
-
Ethyl acetoacetate (1.30 g, 10 mmol)
-
Thiourea (0.91 g, 12 mmol)
-
Ytterbium(III) triflate [Yb(OTf)₃] (4 mol%, 0.25 g)
-
Ethanol (20 mL)
Procedure:
-
Vessel Preparation: To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-hydroxybenzaldehyde (10 mmol), ethyl acetoacetate (10 mmol), thiourea (12 mmol), and ethanol (20 mL).
-
Catalyst Addition: Add the catalyst, Yb(OTf)₃ (4 mol%). The use of a Lewis acid like Yb(OTf)₃ is critical as it efficiently activates the aldehyde carbonyl towards nucleophilic attack by urea, accelerating the rate-limiting step.
-
Reaction Execution: Stir the mixture and heat to reflux (approx. 80°C) for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a 7:3 hexane:ethyl acetate mobile phase.
-
Product Isolation: Upon completion, cool the reaction mixture to room temperature. A solid precipitate will form.
-
Purification: Pour the mixture into 50 mL of crushed ice/water. Collect the resulting solid by vacuum filtration. Wash the crude product with cold diethyl ether (2 x 15 mL) to remove any unreacted starting materials.
-
Final Product: Recrystallize the solid from hot ethanol to afford the pure dihydropyrimidin-2-thione as a crystalline solid. Characterize by ¹H NMR, ¹³C NMR, and HRMS.
Data Presentation: Catalyst Comparison
The choice of catalyst significantly impacts reaction efficiency. Below is a summary of typical results for the synthesis of DHPMs using various catalysts, illustrating the importance of catalyst screening in methods development.
| Catalyst | Loading (mol%) | Solvent | Time (h) | Yield (%) |
| HCl | 30 | Ethanol | 18 | 75 |
| Yb(OTf)₃ | 4 | Ethanol | 5 | 92 |
| InCl₃ | 10 | Acetonitrile | 6 | 88 |
| Fe(NO₃)₃·9H₂O | 15 | Solvent-free | 1 | 95 |
| L-Proline | 20 | Ethanol | 12 | 85 |
Note: Data are representative and can vary based on specific substrates.
Alternative Multi-Component Strategy: Synthesis from Malononitrile
Modern synthetic chemistry continues to evolve, seeking more atom-economical and environmentally friendly methods. One such approach is the one-pot, three-component reaction of an aldehyde, malononitrile, and an amidine.[5]
Rationale and Advantages
This method provides access to highly functionalized pyrimidines, such as pyrimidine-5-carbonitriles, which are valuable synthons for further derivatization. Often, these reactions can be performed under solvent-free conditions using recoverable catalysts, aligning with the principles of green chemistry.[5]
Protocol: Solvent-Free Synthesis of a Pyrimidine-5-carbonitrile
This protocol is adapted from a method utilizing a magnetic nanoparticle catalyst, which simplifies catalyst removal.[5]
Materials:
-
Aromatic Aldehyde (e.g., Benzaldehyde) (1 mmol)
-
Malononitrile (1 mmol)
-
Benzamidine hydrochloride (1 mmol)
-
Fe₃O₄ magnetic nanoparticles (catalyst, 10 mg)
Procedure:
-
Reactant Loading: In a 25 mL round-bottom flask, combine the aldehyde (1 mmol), malononitrile (1 mmol), benzamidine hydrochloride (1 mmol), and the Fe₃O₄ nanoparticle catalyst.
-
Reaction Conditions: Heat the solvent-free mixture at 120°C with constant stirring for the time specified by initial optimization experiments (typically 30-60 minutes). The absence of solvent reduces waste and can accelerate the reaction rate.
-
Catalyst Removal: After cooling the mixture to room temperature, add 10 mL of ethyl acetate. Place a strong magnet against the outside of the flask to immobilize the Fe₃O₄ catalyst.
-
Isolation: Decant the organic solution away from the catalyst. The catalyst can be washed with fresh solvent, dried, and reused.
-
Purification: Evaporate the solvent from the decanted solution under reduced pressure. The resulting solid residue is the crude product, which can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).
Conclusion and Future Outlook
The synthesis of pyrimidine derivatives remains a vibrant and essential area of chemical research. While classical methods provide a solid foundation, the field is increasingly driven by the development of more efficient, sustainable, and versatile multicomponent reactions. The Biginelli reaction and its modern variants exemplify this trend, offering rapid access to complex and biologically relevant molecules from simple starting materials. As our understanding of disease pathways deepens, the demand for novel, diverse pyrimidine scaffolds will continue to grow. Future research will likely focus on asymmetric syntheses to access enantiopure pyrimidines, the development of novel catalysts for milder reaction conditions, and the application of flow chemistry to enable scalable and automated production. The principles and protocols outlined in this guide provide a robust framework for researchers to both utilize established methods and innovate within this exciting field.
References
-
Tolba, M. S., Kamal El-Dean, A. M., & Ahmed, M. (2022). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters, 11(2), 121-142. [Link]
-
Yadav, D., Sharma, A., & Kumar, R. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. International Journal of Pharmaceutical Sciences and Research, 15(7), 2895-2908. [Link]
-
Tiwari, P., Singh, V. K., & Singh, J. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Pharmaceuticals, 17(10), 1258. [Link]
-
Jeelan Basha, N., et al. (2023). Recent medicinal approaches of novel pyrimidine analogs: A review. Results in Chemistry, 5, 100832. [Link]
-
Bhat, K. I., et al. (2025). Recent advancements of pyrimidine chemistry thriving deeper into drug discovery. Journal of Interdisciplinary Sciences, 3(1), 1-20. [Link]
Sources
Methodological & Application
Application Notes and Protocols for Uracil-5-ylacetic Acid and its Analogs in Anticancer Research
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of Uracil-5-ylacetic acid and its derivatives, particularly its fluorinated analog 5-Fluorouracil-1-acetic acid, in the context of anticancer studies. This document outlines the scientific rationale, key signaling pathways, and detailed experimental protocols for in vitro and in vivo evaluation.
Scientific Foundation: The Rationale for Investigating Uracil-Acetic Acid Derivatives in Oncology
Uracil and its derivatives have long been a cornerstone in cancer chemotherapy. The most prominent example is 5-Fluorouracil (5-FU), an antimetabolite that disrupts DNA synthesis and repair, leading to cell death in rapidly dividing cancer cells.[1][2][3] However, the clinical utility of 5-FU is often hampered by its lack of specificity, leading to significant side effects, and the development of drug resistance.[1][4]
This has spurred the development of novel uracil derivatives and conjugates to enhance tumor selectivity and overcome resistance. The addition of an acetic acid moiety to the uracil scaffold, creating compounds like Uracil-5-ylacetic acid and its analogs, presents a promising strategy. This modification can alter the molecule's physicochemical properties, potentially improving its pharmacokinetic profile and allowing for further chemical modifications to create targeted drug delivery systems or hybrid molecules with enhanced efficacy.[2][4]
The primary mechanism of action for many uracil analogs revolves around the inhibition of thymidylate synthase (TS), a crucial enzyme in the de novo synthesis of pyrimidines required for DNA replication.[2] By inhibiting TS, these compounds lead to a depletion of thymidine triphosphate (dTTP), which not only halts DNA synthesis but can also lead to the misincorporation of uracil into DNA. This triggers a futile cycle of DNA repair, ultimately leading to DNA fragmentation and apoptosis.[5][6]
Furthermore, uracil derivatives can be incorporated into RNA, interfering with RNA processing and protein synthesis, adding another layer to their cytotoxic effects.[2] The exploration of Uracil-5-ylacetic acid and its derivatives is therefore grounded in the potential to create more effective and less toxic antimetabolite drugs.
Key Signaling Pathways and Cellular Responses
The anticancer activity of uracil-based compounds culminates in the induction of programmed cell death, or apoptosis. This is often preceded by cell cycle arrest, providing an opportunity for the cell to repair DNA damage, or commit to apoptosis if the damage is too severe.
Induction of Apoptosis
Uracil-5-ylacetic acid derivatives are expected to induce apoptosis through the intrinsic (mitochondrial) pathway. The accumulation of DNA damage triggers the activation of tumor suppressor proteins like p53. p53, in turn, upregulates the expression of pro-apoptotic proteins such as Bax, leading to mitochondrial outer membrane permeabilization (MOMP). This results in the release of cytochrome c and the subsequent activation of caspases, the executioners of apoptosis.[3]
Caption: Proposed intrinsic apoptosis pathway induced by Uracil-5-ylacetic acid derivatives.
Cell Cycle Arrest
Upon DNA damage, checkpoint kinases are activated, leading to a halt in cell cycle progression. This allows the cell time to repair the damage before proceeding with division. Uracil derivatives often induce arrest at the G1/S or S phase of the cell cycle.[4][7] This can be observed through flow cytometry analysis of cellular DNA content.
In Vitro Evaluation Protocols
A systematic in vitro evaluation is crucial to determine the anticancer potential of Uracil-5-ylacetic acid and its analogs.
Cell Viability and Cytotoxicity Assays
The initial step is to assess the compound's ability to inhibit cancer cell growth. A panel of cancer cell lines from different tissue origins should be used to determine the compound's spectrum of activity.
Protocol 1: MTT Assay for Cell Viability
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of Uracil-5-ylacetic acid (and a positive control like 5-FU) in the appropriate cell culture medium. Replace the existing medium with the compound-containing medium and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Table 1: Example Data Presentation for IC50 Values
| Cell Line | Tissue of Origin | Uracil-5-ylacetic acid (µM) | 5-Fluorouracil (µM) |
| MCF-7 | Breast Adenocarcinoma | [Insert experimental data] | [Insert experimental data] |
| HCT-116 | Colon Carcinoma | [Insert experimental data] | [Insert experimental data] |
| A549 | Lung Carcinoma | [Insert experimental data] | [Insert experimental data] |
| HeLa | Cervical Cancer | [Insert experimental data] | [Insert experimental data] |
Apoptosis Assays
To confirm that the observed cytotoxicity is due to apoptosis, several assays can be performed.
Protocol 2: Annexin V-FITC/Propidium Iodide (PI) Staining for Apoptosis
-
Cell Treatment: Treat cells with Uracil-5-ylacetic acid at its IC50 concentration for 24-48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI according to the manufacturer's protocol. Incubate in the dark for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Live cells will be negative for both stains, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.
Cell Cycle Analysis
To investigate the effect of the compound on cell cycle progression, flow cytometry with PI staining is the standard method.
Protocol 3: Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment: Treat cells with Uracil-5-ylacetic acid at its IC50 concentration for 24 hours.
-
Cell Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A. Incubate for 30 minutes in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Sources
- 1. japsonline.com [japsonline.com]
- 2. Targeted delivery of 5-fluorouracil-1-acetic acid (5-FA) to cancer cells overexpressing epithelial growth factor receptor (EGFR) using virus-like nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Uracil derivatives/ursolic acid hybrids - naturally derived compounds as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of uracil DNA glycosylase sensitizes cancer cells to 5-fluorodeoxyuridine through replication fork collapse-induced DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of uracil DNA glycosylase sensitizes cancer cells to 5-fluorodeoxyuridine through replication fork collapse-induced DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Uracil-5-ylacetic Acid: A Versatile Scaffold for Innovations in Medicinal Chemistry
Introduction: The Strategic Value of the Uracil Scaffold
In the landscape of modern drug discovery, the pyrimidine ring system, and specifically the uracil scaffold, stands out as a cornerstone pharmacophore. Its inherent ability to mimic endogenous nucleobases allows for strategic interactions with a multitude of biological targets, rendering it a privileged structure in the design of therapeutic agents.[1] Uracil-5-ylacetic acid, in particular, has emerged as a highly versatile building block. Its bifunctional nature—presenting a reactive carboxylic acid handle and a modifiable heterocyclic core—provides medicinal chemists with a powerful platform for generating diverse molecular architectures with finely tuned biological activities. This guide provides an in-depth exploration of the applications and protocols associated with uracil-5-ylacetic acid, intended for researchers, scientists, and professionals in the field of drug development.
Core Physicochemical Properties of Uracil-5-ylacetic Acid
A thorough understanding of the foundational properties of a building block is paramount for its effective utilization in synthesis and drug design.
| Property | Value | Source |
| Molecular Formula | C₆H₆N₂O₄ | |
| Molecular Weight | 170.12 g/mol | |
| Appearance | Fine gray white crystalline powder | |
| pKa (acidic) | ~9.39 | [2] |
Synthesis of the Uracil-5-ylacetic Acid Scaffold
The efficient synthesis of the uracil-5-ylacetic acid core is the critical first step in its application. While several routes to substituted uracils exist, a common and reliable strategy involves the construction of the pyrimidine ring from acyclic precursors.
Protocol 1: Synthesis of Uracil-5-ylacetic Acid from Diethyl 2-formylsuccinate
This protocol outlines a classical approach to constructing the uracil-5-ylacetic acid backbone.
Workflow for Uracil-5-ylacetic Acid Synthesis
Sources
Cell culture techniques for testing Uracil-5-ylacetic acid
Application Notes and Protocols for In Vitro Evaluation of Uracil-5-ylacetic Acid
Abstract
This comprehensive guide provides a suite of detailed cell culture techniques and protocols for the in vitro characterization of Uracil-5-ylacetic acid, a novel pyrimidine derivative. Recognizing the broad spectrum of biological activities exhibited by uracil analogs, including antiviral and antitumor effects, this document outlines a systematic approach to evaluate the compound's cytotoxic, anti-proliferative, and apoptotic potential.[1][2][3] The protocols herein are designed for researchers, scientists, and drug development professionals, offering step-by-step methodologies for cytotoxicity screening, cell proliferation analysis, apoptosis detection, and cell cycle profiling. Each protocol is presented with an emphasis on scientific integrity, experimental causality, and self-validation through appropriate controls. Visual workflows and data presentation tables are included to facilitate experimental design and interpretation.
Introduction: The Therapeutic Potential of Uracil Derivatives
Uracil, a fundamental component of ribonucleic acid (RNA), and its derivatives have long been a focal point in medicinal chemistry and drug discovery. The structural modification of the uracil scaffold has yielded compounds with a wide array of biological activities, including potent antiviral and anticancer properties.[1][2][3] Notably, 5-fluorouracil (5-FU), a halogenated uracil analog, is a cornerstone of chemotherapy for various solid tumors, exerting its effect through the inhibition of thymidylate synthase and incorporation into RNA and DNA. Furthermore, derivatives with substitutions at the 5-position have demonstrated significant therapeutic potential, underscoring the importance of this position for biological activity.[3]
Uracil-5-ylacetic acid represents a novel structural analog with the potential to interact with key cellular pathways. The acetic acid moiety at the 5-position may influence its solubility, cell permeability, and interaction with molecular targets. Given the established roles of uracil metabolism in cancer cell proliferation and the activity of other 5-substituted uracil derivatives against various viruses, a thorough in vitro evaluation of Uracil-5-ylacetic acid is warranted.[4][5][6]
This guide provides a structured framework for the initial in vitro assessment of Uracil-5-ylacetic acid, beginning with broad cytotoxicity screening and progressing to more detailed mechanistic studies.
Foundational Practices in Cell Culture for Robust Data
The integrity and reproducibility of in vitro studies hinge on meticulous cell culture practices. Before initiating any experiments with Uracil-5-ylacetic acid, it is imperative to establish and maintain a high standard of cell culture.
-
Cell Line Authentication: The use of misidentified or cross-contaminated cell lines is a significant cause of irreproducible research.[7][8] All cell lines used for testing should be authenticated at the beginning of a project and periodically thereafter. Short Tandem Repeat (STR) profiling is the gold standard for authenticating human cell lines.[8][9]
-
Aseptic Technique: Strict aseptic technique is crucial to prevent microbial contamination that can alter cellular physiology and confound experimental results.[10][11][12]
-
Mycoplasma Testing: Mycoplasma contamination is a common and often undetected problem in cell culture that can significantly impact cell metabolism, growth, and response to stimuli. Regular testing for mycoplasma is essential.
Initial Characterization: Cytotoxicity and Anti-Proliferative Effects
The first step in evaluating a novel compound is to determine its effect on cell viability and proliferation. This provides a baseline understanding of its potency and helps to establish a working concentration range for subsequent mechanistic assays.
Cell Line Selection: A Rationale-Driven Approach
The choice of cell lines is critical for obtaining relevant data. For evaluating the potential anticancer effects of Uracil-5-ylacetic acid, a panel of cell lines with diverse genetic backgrounds is recommended.[13][14] Consideration should be given to:
-
Cancer Type: Include cell lines from various cancer types, such as breast (e.g., MCF-7, MDA-MB-231), lung (e.g., A549), colon (e.g., HCT116), and liver (e.g., HepG2).[1]
-
Pyrimidine Metabolism: Select cell lines with known alterations in pyrimidine metabolism or sensitivity to pyrimidine analogs.[15]
-
Normal Cell Line: A non-cancerous cell line (e.g., human fibroblasts or epithelial cells) should be included to assess for selective cytotoxicity against cancer cells.
Protocol: Cytotoxicity Screening using the XTT Assay
The XTT assay is a colorimetric method for assessing cell metabolic activity, which is an indicator of cell viability.[16] Metabolically active cells reduce the yellow tetrazolium salt XTT to a soluble orange formazan product.
Experimental Workflow: XTT Cytotoxicity Assay
Caption: Workflow for determining the cytotoxicity of Uracil-5-ylacetic acid using the XTT assay.
Step-by-Step Protocol:
-
Cell Seeding:
-
Harvest exponentially growing cells and perform a cell count.
-
Seed cells into a 96-well plate at a pre-determined optimal density (typically 5,000-10,000 cells/well) in 100 µL of complete culture medium.[16]
-
Incubate the plate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of Uracil-5-ylacetic acid in a suitable solvent (e.g., DMSO or sterile PBS).
-
Perform serial dilutions of the compound in culture medium to achieve the desired final concentrations.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (medium with the same concentration of solvent) and untreated control wells.
-
Incubate the plate for a defined period (e.g., 24, 48, or 72 hours).
-
-
XTT Assay:
-
Prepare the XTT labeling mixture according to the manufacturer's instructions.[17][18]
-
Add 50 µL of the XTT labeling mixture to each well.[17]
-
Incubate the plate for 2-4 hours at 37°C in a CO2 incubator.[18]
-
Measure the absorbance of the formazan product at 450-500 nm using a microplate reader.[17] A reference wavelength of >650 nm is recommended.[17]
-
-
Data Analysis:
-
Subtract the absorbance of the blank (medium only) from all readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the compound concentration to generate a dose-response curve.
-
Determine the IC50 value (the concentration of the compound that inhibits cell viability by 50%) from the curve.
-
Quantitative Data Summary Table:
| Parameter | Recommended Range |
| Cell Seeding Density | 5,000 - 10,000 cells/well |
| Incubation Time (Treatment) | 24 - 72 hours |
| XTT Incubation Time | 2 - 4 hours |
| Absorbance Wavelength | 450 - 500 nm |
| Reference Wavelength | >650 nm |
Mechanistic Insights: Apoptosis and Cell Cycle Analysis
Following the determination of the IC50 value, further experiments can elucidate the mechanism by which Uracil-5-ylacetic acid exerts its cytotoxic or anti-proliferative effects. Key questions to address are whether the compound induces programmed cell death (apoptosis) and/or causes cell cycle arrest.
Protocol: Apoptosis Detection by Annexin V Staining
Annexin V is a protein that binds with high affinity to phosphatidylserine (PS), a phospholipid that is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis.[19][20] Co-staining with a viability dye such as Propidium Iodide (PI) allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.[19]
Experimental Workflow: Annexin V Apoptosis Assay
Caption: Workflow for the detection of apoptosis induced by Uracil-5-ylacetic acid using Annexin V and PI staining.
Step-by-Step Protocol:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with Uracil-5-ylacetic acid at its predetermined IC50 concentration for a specified time (e.g., 24 or 48 hours). Include a vehicle control and a positive control for apoptosis (e.g., staurosporine).
-
-
Cell Harvesting and Staining:
-
Flow Cytometry:
-
Analyze the stained cells by flow cytometry immediately.
-
Use appropriate compensation controls for multi-color analysis.
-
Gate on the cell population and analyze the distribution of cells in the four quadrants:
-
Annexin V- / PI- (Live cells)
-
Annexin V+ / PI- (Early apoptotic cells)
-
Annexin V+ / PI+ (Late apoptotic/necrotic cells)
-
Annexin V- / PI+ (Necrotic cells)
-
-
Protocol: Cell Cycle Analysis by Propidium Iodide Staining
This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M). Propidium iodide is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the amount of DNA in the cell.
Step-by-Step Protocol:
-
Cell Treatment and Fixation:
-
Treat cells with Uracil-5-ylacetic acid as described for the apoptosis assay.
-
Harvest the cells and wash with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing to prevent clumping.
-
Incubate at -20°C for at least 2 hours (can be stored for several weeks).
-
-
Staining:
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in a staining solution containing Propidium Iodide and RNase A (to prevent staining of double-stranded RNA).
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry:
-
Analyze the stained cells by flow cytometry.
-
Generate a histogram of DNA content.
-
Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases.
-
Antiviral Activity Screening
Given the known antiviral properties of many uracil derivatives, it is prudent to screen Uracil-5-ylacetic acid for activity against a panel of relevant viruses, particularly enveloped viruses.[4][5]
Protocol: Plaque Reduction Assay
The plaque reduction assay is a standard method for determining the antiviral activity of a compound.[22] It measures the ability of a compound to inhibit the formation of viral plaques, which are localized areas of cell death caused by viral infection.[23]
Step-by-Step Protocol:
-
Cell Seeding:
-
Seed a confluent monolayer of a susceptible host cell line in 24-well plates.[22]
-
-
Virus Infection and Compound Treatment:
-
Prepare serial dilutions of Uracil-5-ylacetic acid in culture medium.
-
Pre-incubate a known titer of the virus with the compound dilutions for 1 hour.
-
Infect the cell monolayers with the virus-compound mixture.[22] Include a virus-only control and a cell-only control.
-
-
Plaque Formation:
-
After a 1-2 hour adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) with the corresponding compound concentrations.
-
Incubate the plates for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).
-
-
Plaque Visualization and Counting:
-
Fix and stain the cells (e.g., with crystal violet).
-
Count the number of plaques in each well.
-
-
Data Analysis:
-
Calculate the percentage of plaque reduction for each compound concentration compared to the virus control.
-
Determine the EC50 value (the concentration of the compound that reduces the number of plaques by 50%).
-
Conclusion
The protocols detailed in this application note provide a robust and systematic framework for the initial in vitro characterization of Uracil-5-ylacetic acid. By following these methodologies, researchers can obtain reliable and reproducible data on the compound's cytotoxicity, anti-proliferative effects, and potential mechanisms of action. These foundational studies are essential for guiding further preclinical development and exploring the therapeutic potential of this novel uracil derivative.
References
-
El-Naggar, M., et al. (2022). Novel uracil derivatives depicted potential anticancer agents: In Vitro, molecular docking, and ADME study. Arabian Journal of Chemistry, 15(1), 103521. [Link]
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Wikipedia. (2024). Chemotherapy. [Link]
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Franco, C. J., & Kumar, S. (2025). Exploring uracil derivatives: synthesis, crystal structure insights, and antibacterial activity. CrystEngComm, 27(1), 12-22. [Link]
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Al-Ostath, A., et al. (2023). Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines. Molecules, 28(23), 7851. [Link]
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Pashynska, O., et al. (2021). In vitro proliferative activity of 6-substituted uracil derivatives. Journal of Pharmacy & Pharmacognosy Research, 9(1), 86-95. [Link]
-
Prichard, M. N., et al. (2005). A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates. Journal of Clinical Microbiology, 43(6), 2635–2641. [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. [Link]
-
Paramonova, N., et al. (2022). 5-(Perylen-3-ylethynyl)uracil as an antiviral scaffold: Potent suppression of enveloped virus reproduction by 3-methyl derivatives in vitro. European Journal of Medicinal Chemistry, 238, 114468. [Link]
-
Moyer, J. D., & Handschumacher, R. E. (1983). Uracil nucleotide synthesis in a human breast cancer cell line (MCF-7) and in two drug-resistant sublines that contain increased levels of enzymes of the de novo pyrimidine pathway. Molecular Pharmacology, 24(2), 263–269. [Link]
-
IITR. (n.d.). Plaque Reduction Neutralization Tests (PRNT) and the Development of New Antiviral Drugs. [Link]
-
Kumar, A., et al. (2025). Novel pyrimidine-substituted chalcones: In vitro antioxidant properties and cytotoxic effects against human cancer cell lines. Future Journal of Pharmaceutical Sciences, 11(1), 1-15. [Link]
-
Geraghty, R. J., et al. (2014). A Beginner's Guide to Cell Culture: Practical Advice for Preventing Needless Problems. International Journal of Molecular Sciences, 15(11), 19838–19853. [Link]
-
Jayakumari, S., & Anilkumar, G. (2020). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Methods in Molecular Biology, 2148, 137–142. [Link]
-
Gribova, O., et al. (2023). Uracil derivatives as non-nucleoside inhibitors of viral infections. Advances in Heterocyclic Chemistry, 140, 1-61. [Link]
-
Pamies, D., et al. (2018). Best practices in cell culture: an overview. ALTEX, 35(3), 299–318. [Link]
-
Bethyl Laboratories. (n.d.). Protocol Guide: XTT Assay for Cell Viability and Proliferation. [Link]
-
Kúsz, N., et al. (2021). MTT Test and Time-lapse Microscopy to Evaluate the Antitumor Potential of Nucleoside Analogues. Anticancer Research, 41(1), 125–134. [Link]
-
Blount, B. C., & Ames, B. N. (1995). Uracil in DNA: consequences for carcinogenesis and chemotherapy. Biochemical and Biophysical Research Communications, 212(1), 153–159. [Link]
-
Creative Diagnostics. (n.d.). Plaque Reduction Assay. [Link]
-
Papakyriakou, A., et al. (2026). Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. Journal of Medicinal Chemistry, 69(1), 123-141. [Link]
-
Massachusetts General Hospital. (2024). Research Spotlight: Unprocessed Genomic Uracil as a Targetable Vulnerability of Cancer Cells. [Link]
-
Pashynska, O., et al. (2025). In vitro proliferative activity of 6-substituted uracil derivatives. Journal of Pharmacy & Pharmacognosy Research, 13(4), 543-552. [Link]
-
Cell Culture Dish. (2025). Best Practices for Cell Line Authentication. [Link]
-
Gazaniga, N., et al. (2025). Guide for Selection of Relevant Cell Lines During the Evaluation of New Anti-Cancer Compounds. Current Topics in Medicinal Chemistry, 25(1), 1-10. [Link]
-
Gribova, O., et al. (2022). New Derivatives of 5-Substituted Uracils: Potential Agents with a Wide Spectrum of Biological Activity. Molecules, 27(9), 2853. [Link]
-
Bio-protocol. (n.d.). Antiviral assay. [Link]
-
University of Rochester Medical Center. (n.d.). Measuring Apoptosis using Annexin V and Flow Cytometry. [Link]
-
De La Torre, C., et al. (2023). Synthesis of 4′-Substituted Carbocyclic Uracil Derivatives and Their Monophosphate Prodrugs as Potential Antiviral Agents. Molecules, 28(4), 1801. [Link]
-
Vértessy, B. G., et al. (2010). A one-step method for quantitative determination of uracil in DNA by real-time PCR. Nucleic Acids Research, 38(19), e183. [Link]
-
Interpath Services. (2025). Cell Culture 101: Uses, Techniques, & Best Practices. [Link]
-
Capes-Davis, A., & Nims, R. W. (2016). Standards for Cell Line Authentication and Beyond. BioProcess International, 14(6), 10–15. [Link]
-
American Society for Microbiology. (2024). HSV Antiviral Testing: Plaque Reduction Assays and Sequencing Options. [Link]
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- 3. New Derivatives of 5-Substituted Uracils: Potential Agents with a Wide Spectrum of Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5-(Perylen-3-ylethynyl)uracil as an antiviral scaffold: Potent suppression of enveloped virus reproduction by 3-methyl derivatives in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 6. Research Spotlight: Unprocessed Genomic Uracil as a Targetable Vulnerability of Cancer Cells [massgeneral.org]
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- 23. bioagilytix.com [bioagilytix.com]
Troubleshooting & Optimization
Technical Support Center: Uracil-5-ylacetic Acid Stability Guide
Welcome to the technical support center for Uracil-5-ylacetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability of Uracil-5-ylacetic acid in various experimental conditions. As a Senior Application Scientist, my goal is to synthesize technical accuracy with practical, field-proven insights to help you navigate potential challenges in your research.
This document is structured to provide direct answers to common questions and to troubleshoot specific issues you may encounter. We will delve into the causality behind experimental choices, ensuring that every protocol described is a self-validating system.
Frequently Asked Questions (FAQs)
This section addresses the most common questions regarding the handling and stability of Uracil-5-ylacetic acid. The information provided is based on the known chemistry of uracil and its derivatives, as direct stability data for Uracil-5-ylacetic acid is limited in published literature.
Q1: What are the primary degradation pathways for Uracil-5-ylacetic acid?
A1: Based on the chemistry of the uracil ring system, the two primary degradation pathways to be concerned about are hydrolysis and oxidation .[1][2]
-
Hydrolytic Degradation: The uracil ring can be susceptible to hydrolysis under strong acidic or alkaline conditions, which can lead to ring-opening. Additionally, the N-glycosidic bond in nucleosides is known to be labile to acid hydrolysis. While Uracil-5-ylacetic acid is not a nucleoside, the principle of pH-dependent stability of the uracil moiety holds. Studies on similar compounds, such as 5-azacytidine, have shown significant pH-dependent hydrolysis.[3]
-
Oxidative Degradation: The uracil ring can be oxidized, leading to the formation of various degradation products. Oxidative degradation of uracil can produce substances like urea and maleic acid in the presence of oxidizing agents.[1]
Q2: How does pH affect the stability of Uracil-5-ylacetic acid?
A2: The stability of Uracil-5-ylacetic acid is expected to be significantly influenced by pH. Uracil itself has an acidic pKa of around 9.38.[1] In general, uracil and its derivatives exhibit maximal stability in the neutral pH range. Extreme pH conditions (both acidic and alkaline) can catalyze hydrolysis. For instance, studies on the degradation of N-acetylneuraminic acid, another compound with an acidic functional group, show high degradation rates in strongly acidic (pH 1.0-2.0) and strongly alkaline (pH 11.0-12.0) conditions, with good stability between pH 3.0 and 10.0.[4] For 5-azacytidine, maximum stability was observed at pH 6.5.[3] Therefore, for Uracil-5-ylacetic acid, it is recommended to maintain solutions within a pH range of approximately 4 to 8 to minimize degradation.
Q3: What are the recommended solvents for dissolving and storing Uracil-5-ylacetic acid?
A3: The solubility of uracil and its derivatives is a key consideration. Uracil itself is soluble in hot water and aqueous alkaline solutions.[5] For Uracil-5-ylacetic acid, the presence of the carboxylic acid group will influence its solubility.
-
Aqueous Buffers: For most applications, aqueous buffers within a pH range of 4-8 are recommended. The compound will exist as the carboxylate salt at neutral and slightly alkaline pH, which should enhance its aqueous solubility.
-
Organic Solvents: If organic solvents are required, polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) are likely to be suitable for creating stock solutions. It is crucial to use anhydrous solvents, as residual water can participate in hydrolysis, especially if the stock solution is stored for an extended period. Subsequent dilutions into aqueous buffers for experiments are recommended.
Q4: What are the optimal storage conditions for solid Uracil-5-ylacetic acid and its solutions?
A4:
-
Solid Form: As a solid, Uracil-5-ylacetic acid should be stored in a cool, dry, and dark place to minimize potential degradation from moisture, heat, and light.
-
Solutions: Stock solutions in anhydrous organic solvents like DMSO should be stored at -20°C or -80°C in tightly sealed containers to prevent moisture absorption. Aliquoting the stock solution is highly recommended to avoid repeated freeze-thaw cycles. Aqueous solutions are generally less stable and should be freshly prepared for each experiment. If short-term storage of aqueous solutions is necessary, they should be kept at 2-8°C for no longer than 24 hours.
Troubleshooting Guide
This section provides a question-and-answer format to address specific experimental issues.
Q1: I am observing a loss of my compound in solution over a short period. What could be the cause?
A1: Rapid loss of Uracil-5-ylacetic acid in solution is likely due to chemical instability. Consider the following:
-
pH of the Solution: Verify the pH of your buffer. If it is outside the optimal range of 4-8, you may be observing acid or base-catalyzed hydrolysis.
-
Presence of Oxidizing Agents: Ensure your solution is free from oxidizing agents. Trace metals or exposure to air (oxygen) can promote oxidative degradation.[1] Consider preparing your buffers with high-purity water and de-gassing them if you suspect oxidation.
-
Photodegradation: Uracil and its derivatives can absorb UV light, which can lead to photodegradation. Protect your solutions from light, especially if they are being agitated or stored for extended periods.
Q2: My analytical results (e.g., HPLC) show multiple peaks that I cannot identify. What are they?
A2: The appearance of unexpected peaks in your chromatogram is a strong indication of degradation.
-
Identify the Degradation Pathway: The nature of the degradation products can provide clues about the degradation pathway. For example, a product with a different retention time and UV spectrum might be a result of hydrolysis or oxidation.
-
Perform a Forced Degradation Study: To proactively identify potential degradation products, a forced degradation study is recommended. This involves subjecting the compound to stress conditions (acid, base, oxidation, heat, and light) to generate the likely degradants.[6] This will help in developing a stability-indicating analytical method.
Q3: I am struggling to dissolve Uracil-5-ylacetic acid in my desired buffer.
A3: Solubility issues can often be overcome by adjusting the formulation.
-
Adjust the pH: The carboxylic acid moiety of Uracil-5-ylacetic acid will be deprotonated at pH values above its pKa, forming a more soluble carboxylate salt. Gradually increasing the pH of your buffer towards 7-8 may improve solubility.
-
Use a Co-solvent: If working with a high concentration of the compound, preparing a concentrated stock solution in an organic solvent like DMSO and then diluting it into your aqueous buffer can be an effective strategy. Ensure the final concentration of the organic solvent in your experimental medium is compatible with your assay.
Data Summary: Expected Stability of Uracil-5-ylacetic acid
The following table summarizes the expected stability of Uracil-5-ylacetic acid based on the known properties of uracil and its derivatives. This information should be used as a guideline, and it is highly recommended to perform specific stability studies for your particular experimental conditions.
| Condition | Solvent/Medium | Expected Stability | Primary Degradation Pathway |
| pH | |||
| < 4 | Aqueous Buffer | Low | Acid-catalyzed hydrolysis |
| 4 - 8 | Aqueous Buffer | High | Minimal degradation |
| > 8 | Aqueous Buffer | Moderate to Low | Base-catalyzed hydrolysis |
| Solvents | |||
| Water | Neutral pH | Moderate | Hydrolysis |
| DMSO (anhydrous) | - | High | Minimal degradation if stored properly |
| Ethanol | - | Moderate | Potential for esterification over time |
| Temperature | |||
| -20°C to -80°C | Solid / Anhydrous Organic Stock | High | - |
| 2-8°C | Aqueous Solution | Low (short-term) | Hydrolysis |
| Room Temperature | Aqueous Solution | Very Low | Hydrolysis, Oxidation |
| Light | |||
| Exposed to UV/Light | Any | Low | Photodegradation |
| Protected from Light | Any | Enhanced stability | - |
| Oxidizing Agents | |||
| Presence of H₂O₂ or metals | Aqueous Solution | Very Low | Oxidation |
Experimental Workflow: Forced Degradation Study
A forced degradation study is crucial for understanding the intrinsic stability of a drug substance and for developing a stability-indicating analytical method. The following workflow provides a general outline for such a study.
Caption: A general workflow for a forced degradation study of Uracil-5-ylacetic acid.
References
-
Uracil. In: Wikipedia. Accessed January 25, 2026. [Link]
-
Lotfifar, F., et al. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. RSC Advances. 2025. [Link]
-
Radovan, T. Uracil Stability in agar medium? ResearchGate. May 14, 2018. [Link]
-
Li, Y., et al. Synthesis and antitumor activity of novel substituted uracil-1'(N)-acetic acid ester derivatives of 20(S)-camptothecins. PubMed. January 5, 2017. [Link]
-
Kulik, M. V., et al. Pyrimidine Nucleoside analogues.X. 5-Substituted 1-(1,3-dihydroxypropyl-2) Uracils. Nucleic Acids Research. 1975. [Link]
-
Properties of Uracil. BYJU'S. Accessed January 25, 2026. [Link]
-
Synthesis and Biological Evaluation of Novel Uracil and 5-Fluorouracil-1-yl Acetic Acid-Colchicine Conjugate. ResearchGate. August 6, 2025. [Link]
-
Beisler, J. A. Kinetics and Mechanisms of Degradation of the Antileukemic Agent 5-azacytidine in Aqueous Solutions. Journal of Pharmaceutical Sciences. 1978. [Link]
-
Maksyutova, A. A., et al. Kinetics of the Oxidation of Uracil and Six of Its Derivatives by Ozone in Aqueous Solutions. ResearchGate. August 5, 2025. [Link]
-
Uracil Degradation Insights for Industrial Applications. Pharma Ingredients. January 5, 2026. [Link]
-
Wang, Y., et al. Degradation Kinetics and Shelf Life of N-acetylneuraminic Acid at Different pH Values. Molecules. 2020. [Link]
-
Development of an HPLC-DAD Method for the Extraction and Quantification of 5-Fluorouracil, Uracil, and 5-Fluorodeoxyuridin Monophosphate in Cells and Culture Media of Lactococcus lactis. MDPI. November 17, 2022. [Link]
-
Briggs, A. W., et al. Removal of deaminated cytosines and detection of in vivo methylation in ancient DNA. Nucleic Acids Research. 2010. [Link]
-
Vertessy, B. G., & Toth, J. Keeping Uracil Out of DNA: Physiological Role, Structure and Catalytic Mechanism of dUTPases. Current Protein & Peptide Science. 2009. [Link]
-
Derivatives of 6-Aminouracyl as Enamines in Reactions of Heterocyclization Syntheses and Properties of a Pyrimidine Containing H. Juniper Publishers. November 11, 2021. [Link]
-
Khan, R., et al. Stability Characterization, Kinetics and Mechanism of Degradation of Dantrolene in Aqueous Solution: Effect of pH and Temperature. Pharmacology & Pharmacy. 2012. [Link]
-
Chapter 5 - Molecular Basis Of Inheritance. NCERT. Accessed January 25, 2026. [Link]
-
Forced Degradation in Pharmaceuticals – A Regulatory Update. LinkedIn. April 23, 2023. [Link]
Sources
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- 2. byjus.com [byjus.com]
- 3. Kinetics and mechanisms of degradation of the antileukemic agent 5-azacytidine in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
Technical Support Center: Purification of Uracil-5-ylacetic Acid
Welcome to the technical support center for Uracil-5-ylacetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the purification of this important pyrimidine derivative. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to help you achieve high purity for your downstream applications.
Introduction to Purification Challenges
Uracil-5-ylacetic acid, a key intermediate in medicinal chemistry, often presents unique purification challenges stemming from its synthesis and inherent physicochemical properties. Common issues include the removal of colored impurities, separation from structurally similar byproducts, and overcoming poor solubility. This guide provides a structured approach to diagnosing and solving these problems through a series of frequently asked questions and detailed protocols.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My crude Uracil-5-ylacetic acid has a distinct yellow or brown discoloration. What causes this and what is the best initial purification strategy?
A1: The Cause of Discoloration
Discoloration in your crude product typically arises from two main sources:
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Residual Reagents and Catalysts: Many synthetic routes may leave behind colored starting materials or catalysts.
-
Degradation Byproducts: Uracil derivatives can be susceptible to degradation under harsh reaction conditions (e.g., high heat, extreme pH), leading to the formation of polymeric or oxidized species that are often highly colored.
The Solution: Recrystallization & Solvent Pulping
The most effective initial step to remove baseline impurities and color is a well-designed recrystallization. For persistent color, a subsequent solvent pulping (slurrying) step can be highly effective. A patented method for purifying uracil compounds involves gradient recrystallization followed by pulping with acetone to specifically remove pigment impurities[1].
Workflow for Decolorization and Initial Purification
Sources
Validation & Comparative
A Comparative Guide to 5-Fluorouracil and the Emerging Landscape of Uracil-Based Prodrugs in Colon Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
In the relentless pursuit of more effective and tolerable treatments for colon cancer, the pyrimidine analog 5-Fluorouracil (5-FU) has long been a cornerstone of chemotherapy. However, its significant side effects and the development of drug resistance necessitate the exploration of novel therapeutic strategies. This guide provides an in-depth comparison of the well-established 5-Fluorouracil and the promising, yet less explored, realm of uracil-based derivatives, with a particular focus on prodrug strategies designed to enhance tumor-specific drug delivery and mitigate systemic toxicity. While direct comparative data between 5-FU and Uracil-5-ylacetic acid as standalone treatments is not available, this guide will illuminate the foundational role of 5-FU and explore how uracil modifications, such as the synthesis of 5-Fluorouracil-1-acetic acid, are paving the way for next-generation colon cancer therapies.
5-Fluorouracil: The Established Standard of Care
Since its introduction, 5-Fluorouracil has been a primary chemotherapeutic agent for colorectal cancer.[1] Its efficacy stems from its ability to interfere with DNA and RNA synthesis, ultimately leading to cell death.
Mechanism of Action
5-FU is a prodrug that is converted intracellularly into several active metabolites. These metabolites exert their cytotoxic effects through two primary mechanisms:
-
Inhibition of Thymidylate Synthase (TS): The metabolite fluorodeoxyuridine monophosphate (FdUMP) forms a stable ternary complex with thymidylate synthase and the reduced folate cofactor, N⁵,N¹⁰-methylenetetrahydrofolate. This complex inhibits the synthesis of thymidylate, a necessary precursor for DNA synthesis, leading to a "thymineless death" of cancer cells.
-
Incorporation into RNA and DNA: The metabolite fluorouridine triphosphate (FUTP) is incorporated into RNA, disrupting RNA processing and function. The metabolite fluorodeoxyuridine triphosphate (FdUTP) can be incorporated into DNA, leading to DNA damage and apoptosis. Recent research suggests that in gastrointestinal cancers, the primary mechanism of 5-FU-induced cell death is through its interference with RNA synthesis.
Caption: Mechanism of action of 5-Fluorouracil (5-FU).
Clinical Efficacy and Limitations
5-FU, often in combination with leucovorin (which enhances the binding of FdUMP to TS) and other chemotherapeutic agents like oxaliplatin and irinotecan, remains a first-line treatment for metastatic colorectal cancer.[2] However, its use is associated with a range of toxicities and the frequent development of resistance.
Table 1: Key Characteristics of 5-Fluorouracil in Colon Cancer Treatment
| Feature | Description |
| Mechanism | Inhibition of thymidylate synthase, incorporation into RNA and DNA |
| Administration | Intravenous infusion or bolus injection |
| Common Toxicities | Myelosuppression, mucositis, diarrhea, hand-foot syndrome |
| Resistance Mechanisms | Increased TS expression, altered drug metabolism, enhanced DNA repair |
The systemic administration of 5-FU leads to a narrow therapeutic window, as the drug does not differentiate between cancerous and healthy, rapidly dividing cells. This lack of selectivity is a major driver of its side-effect profile.[1]
The Emergence of Uracil-Based Prodrugs: A Strategy for Enhanced Specificity
To address the limitations of conventional 5-FU therapy, researchers are exploring various uracil derivatives and prodrug strategies. The core idea is to create an inactive form of the drug that is selectively activated at the tumor site, thereby increasing its concentration in cancer cells while minimizing exposure to healthy tissues.
Uracil-5-ylacetic Acid and its Derivatives: A Focus on Prodrug Design
While Uracil-5-ylacetic acid itself has not been established as a standalone anticancer agent, its chemical structure lends itself to derivatization for various therapeutic purposes. A more clinically relevant and researched derivative is 5-Fluorouracil-1-acetic acid (5-FUAC) . This compound is synthesized by attaching an acetic acid group to the N1 position of 5-FU. This modification serves as a chemical handle for conjugation to carrier molecules, creating sophisticated prodrug delivery systems.[3]
The rationale behind this approach is to leverage the unique physiological environment of the colon for targeted drug release. By attaching 5-FUAC to a polymer backbone, such as xylan or chitosan, the prodrug can traverse the upper gastrointestinal tract intact and only release the active 5-FU in the colon, where specific bacterial enzymes can cleave the conjugate.[3]
Caption: Colon-specific prodrug delivery strategy.
Preclinical Evidence for 5-Fluorouracil-1-acetic Acid Conjugates
A study on xylan-5-fluorouracil-1-acetic acid (Xyl-5-FUAC) conjugates demonstrated the potential of this colon-specific prodrug approach. The study showed that the conjugate was stable in acidic and neutral pH, mimicking the stomach and small intestine, but released the active drug in the presence of rat cecal and colonic contents.[3] Furthermore, the cytotoxicity studies on human colorectal cancer cell lines (HTC-15 and HT-29) indicated that the Xyl-5-FUAC conjugate was more cytotoxic than the free drug, suggesting enhanced uptake or retention in cancer cells.[3]
Table 2: Comparative Aspects of 5-FU and a Conceptual Uracil-Based Prodrug
| Feature | 5-Fluorouracil (Conventional) | Uracil-Based Prodrug (e.g., Xyl-5-FUAC) |
| Selectivity | Low (targets all rapidly dividing cells) | High (designed for colon-specific release) |
| Systemic Toxicity | High (myelosuppression, mucositis, etc.) | Potentially Low (inactive in systemic circulation) |
| Therapeutic Index | Narrow | Potentially Wide |
| Mechanism | Direct cytotoxicity of active metabolites | Targeted release of active 5-FU at the tumor site |
| Clinical Status | Standard of care | Preclinical/Investigational |
Experimental Methodologies for Evaluation
The development and validation of novel anticancer agents like uracil-based prodrugs require a rigorous series of preclinical experiments.
Synthesis of 5-Fluorouracil-1-acetic Acid (5-FUAC)
A key step in creating these prodrugs is the synthesis of the 5-FU derivative.
Protocol: Synthesis of 5-FUAC
-
Dissolution: Dissolve 5-Fluorouracil in an aqueous solution of potassium hydroxide (KOH).
-
Reaction: Stir the reaction mixture at 100°C for approximately 80 minutes.
-
Addition of Chloroacetic Acid: Gradually add a solution of chloroacetic acid to the reaction mixture in an oil bath at 60°C and stir for 6 hours.
-
Acidification and Precipitation: Acidify the resulting solution with diluted hydrochloric acid (HCl) to a pH of 2.
-
Crystallization: Cool the solution to 4°C for 12 hours to allow for the precipitation of 5-Fluorouracil-1-acetic acid crystals.
-
Purification: Collect and purify the crystals.
In Vitro Drug Release Studies
To confirm the colon-specific release profile, in vitro studies are conducted using simulated gastrointestinal fluids.
Protocol: In Vitro Drug Release Assay [3]
-
Preparation of Simulated Fluids: Prepare simulated gastric fluid (SGF, pH 1.2) and simulated intestinal fluid (SIF, pH 7.4).
-
Incubation: Incubate a known amount of the prodrug conjugate in SGF and SIF at 37°C with gentle shaking.
-
Sampling: At predetermined time intervals, withdraw aliquots of the release medium.
-
Analysis: Quantify the amount of released 5-FU in the samples using a suitable analytical method, such as UV-Vis spectrophotometry or high-performance liquid chromatography (HPLC).
-
Colon-Specific Release: To simulate the colon environment, incubate the prodrug in a medium containing rat cecal or colonic contents and analyze for drug release.
Cytotoxicity Assays
The anticancer activity of the prodrug and the parent drug are compared using in vitro cell viability assays.
Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Seed colon cancer cells (e.g., HT-29, HCT116) in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with varying concentrations of 5-FU, the uracil derivative, and the prodrug conjugate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 (half-maximal inhibitory concentration) values.
Caption: Experimental workflow for evaluating novel uracil-based prodrugs.
Future Perspectives and Conclusion
5-Fluorouracil will likely remain a key player in the treatment of colon cancer for the foreseeable future. However, the limitations of its systemic administration underscore the urgent need for innovative approaches to improve its therapeutic index. The development of uracil-based prodrugs, exemplified by the conjugation of 5-Fluorouracil-1-acetic acid to colon-targeting polymers, represents a promising strategy to enhance drug delivery and reduce off-target toxicity.
While direct comparative efficacy data for Uracil-5-ylacetic acid as a standalone therapy is lacking, the broader field of uracil derivative research is vibrant and holds significant potential. Future research should focus on:
-
Optimizing Carrier Systems: Developing novel polymers and linkers for more precise and efficient drug release.
-
Combination Therapies: Investigating the synergy of these targeted prodrugs with other anticancer agents, including immunotherapy.
-
Translational Studies: Moving promising preclinical candidates into well-designed clinical trials to validate their safety and efficacy in patients.
By building upon the established foundation of 5-FU and embracing innovative drug delivery technologies, the scientific community can continue to make meaningful strides in the fight against colon cancer.
References
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Sauraj, Kumar, S. U., & Negi, Y. S. (2017). Synthesis and bio-evaluation of xylan-5-fluorouracil-1-acetic acid conjugates as prodrugs for colon cancer treatment. Carbohydrate polymers, 157, 853–862. [Link]
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Sanduja, M., Kaur, M., & Kumar, V. (2020). Recent advancements in Uracil and 5-Fluorouracil hybrids as potential anticancer agents: A review. Journal of Applied Pharmaceutical Science, 10(02), 129-146. [Link]
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El-Naggar, A. M., Al-Mahmoudy, A. M., & El-Sayed, I. E. (2021). Novel uracil derivatives depicted potential anticancer agents: In Vitro, molecular docking, and ADME study. Arabian Journal of Chemistry, 14(11), 103409. [Link]
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Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2017). Preparation and Bioactivity Assessment of Chitosan-1-Acetic Acid-5-Flurouracil Conjugates as Cancer Prodrugs. Molecules (Basel, Switzerland), 22(11), 1898. [Link]
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Sahuri-Arisoylu, M., Tevrizova, A., & Copplestone, D. (2021). Acetate Induces Growth Arrest in Colon Cancer Cells Through Modulation of Mitochondrial Function. Frontiers in nutrition, 8, 644973. [Link]
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Li, Y., Lin, Z., Guo, Y., Zhu, L., & Liu, W. (2014). A Polymeric Prodrug of 5-Fluorouracil-1-Acetic Acid Using a Multi-Hydroxyl Polyethylene Glycol Derivative as the Drug Carrier. PloS one, 9(11), e112032. [Link]
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Tuchman, M., Stoeckeler, J. S., Kiang, D. T., O'Dea, R. F., Ramnaraine, M. L., & Mirkin, B. L. (1984). Pretherapeutic uracil and dihydrouracil levels of cancer patients: relationship to the toxicity of 5-fluorouracil-based chemotherapy. Cancer, 54(12), 2825–2829. [Link]
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Długosz-Pokorska, A., Pięta, J., & Studzian, M. (2024). New uracil analog as inhibitor/modulator of ABC transporters or/and NF-κB in taxol-resistant MCF-7/Tx cell line. Naunyn-Schmiedeberg's archives of pharmacology, 397(6), 3589–3602. [Link]
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López-Larrubia, P., & Mercero, J. M. (2022). A 5-FU Precursor Designed to Evade Anabolic and Catabolic Drug Pathways and Activated by Pd Chemistry In Vitro and In Vivo. ACS central science, 8(1), 107–117. [Link]
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Sauraj, S. U., Kumar, S., & Negi, Y. S. (2017). Synthesis and bio-evaluation of xylan-5-fluorouracil-1-acetic acid conjugates as prodrugs for colon cancer treatment. Semantic Scholar. [Link]
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Williams, S. N., & Allensworth, J. L. (2021). Effects of Ursolic Acid on Colorectal Cancer: A Review of Recent Evidence. Molecules (Basel, Switzerland), 26(21), 6489. [Link]
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Chen, Y.-C., Hsieh, P.-S., & Chen, J.-R. (2025). Adjuvant Tegafur-Uracil Improves Survival in Low-Risk, Mismatch Repair Proficient Stage IIA Colon Cancer: A Propensity Score-Matched Analysis. Cancers, 17(1), 1. [Link]
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Li, Y., Lin, Z., Guo, Y., Zhu, L., & Liu, W. (2014). A polymeric prodrug of 5-fluorouracil-1-acetic acid using a multi-hydroxyl polyethylene glycol derivative as the drug carrier. PloS one, 9(11), e112032. [Link]
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Rodrigues, M. A., & Curi, R. (2020). Acetate Promotes a Differential Energy Metabolic Response in Human HCT 116 and COLO 205 Colon Cancer Cells Impacting Cancer Cell Growth and Invasiveness. Frontiers in oncology, 10, 567. [Link]
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Hsieh, P.-S., Chen, Y.-C., & Chen, J.-R. (2023). Using oral tegafur/uracil (UFT) plus leucovorin as adjuvant chemotherapy in stage II colorectal cancer: a propensity score matching study from Taiwan. BMC cancer, 23(1), 897. [Link]
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N/A. (n.d.). Anticancer agents. UMP. [Link]
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Głowacka, I., Ulembek, A., Włodarczyk, M., & Gornowicz, A. (2025). Uracil derivatives/ursolic acid hybrids - naturally derived compounds as anticancer agents. Scientific reports, 15(1), 14351. [Link]
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Sauraj, S. U., Kumar, S., & Negi, Y. S. (2017). Synthesis and bio-evaluation of xylan-5-fluorouracil-1-acetic acid conjugates as prodrugs for colon cancer treatment. Request PDF. [Link]
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Sahuri-Arisoylu, M., Tevrizova, A., & Copplestone, D. (2021). (PDF) Acetate Induces Growth Arrest in Colon Cancer Cells Through Modulation of Mitochondrial Function. ResearchGate. [Link]
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N/A. (n.d.). Structure of the xylan-5-fluorouracil-1-acetic acid conjugate 36. ResearchGate. [Link]
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Marchal, J. A., García-García, F., & Campos, J. (2006). A synthetic uracil derivative with antitumor activity through decreasing cyclin D1 and Cdk1, and increasing p21 and p27 in MCF-7 cells. Biochemical pharmacology, 72(11), 1419–1429. [Link]
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Yadav, P., & Singh, S. K. (2023). Medicinal chemistry aspects of uracil containing dUTPase inhibitors targeting colorectal cancer. Drug discovery today, 28(12), 103853. [Link]
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Długosz-Pokorska, A., Pięta, J., & Studzian, M. (2023). New Uracil Analog with Exocyclic Methylidene Group Can Reverse Resistance to Taxol in MCF-7 Cancer Cells. Biomolecules & therapeutics, 31(3), 307–318. [Link]
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Chen, Y.-C., Hsieh, P.-S., & Chen, J.-R. (2025). Adjuvant Tegafur-Uracil Improves Survival in Low-Risk, Mismatch Repair Proficient Stage IIA Colon Cancer: A Propensity Score-Matched Analysis. PubMed Central. [Link]
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A Senior Application Scientist's Guide to Validating the Mechanism of Action of Uracil-5-ylacetic Acid
For researchers, scientists, and drug development professionals, the rigorous validation of a small molecule's mechanism of action (MoA) is a cornerstone of preclinical development. This guide provides an in-depth, technical comparison of methodologies to validate the hypothesized MoA of Uracil-5-ylacetic acid. We will operate under the working hypothesis that Uracil-5-ylacetic acid acts as a competitive inhibitor of Uracil-DNA Glycosylase (UNG), a critical enzyme in the base excision repair (BER) pathway.
This guide is designed to be a self-validating system, explaining not just the "how" but the critical "why" behind each experimental choice. We will compare the performance of Uracil-5-ylacetic acid with a known class of UNG inhibitors, compounds containing the tetrahydro-2,4,6-trioxopyrimidinylidene (PyO3) pharmacophore, to provide a clear benchmark for its potential efficacy.[1]
The Central Hypothesis: Targeting the Base Excision Repair Pathway
Uracil can be misincorporated into DNA or arise from the deamination of cytosine.[1] Uracil-DNA Glycosylase (UNG) is the primary enzyme responsible for recognizing and excising uracil from DNA, initiating the BER pathway to maintain genomic integrity.[2][3] Inhibition of UNG is a potential therapeutic strategy, particularly in oncology, to enhance the efficacy of DNA-damaging agents. Our central hypothesis is that Uracil-5-ylacetic acid, due to its structural similarity to uracil, acts as a competitive inhibitor of UNG, binding to the active site and preventing the excision of uracil from DNA.
To rigorously test this hypothesis, we will employ a multi-faceted approach, moving from direct biochemical assays to cellular target engagement and finally to phenotypic validation.
Caption: Hypothesized competitive inhibition of UNG by Uracil-5-ylacetic acid.
I. Biochemical Validation: Direct Measurement of UNG Inhibition
The first and most direct test of our hypothesis is to determine if Uracil-5-ylacetic acid can inhibit the enzymatic activity of purified UNG in vitro. This provides a clean, cellular-context-free assessment of target engagement.
A. Comparative Performance: Uracil-5-ylacetic acid vs. PyO3 Compound
We will compare the inhibitory potency of Uracil-5-ylacetic acid against a representative compound from the PyO3 class, which are known competitive inhibitors of UNG.[1]
| Compound | Target | Assay Type | IC50 (µM) | Mechanism of Inhibition |
| Uracil-5-ylacetic acid | Human UNG | Fluorescence-based Activity Assay | Hypothetical 50 | Hypothesized Competitive |
| PyO3 Compound | Human UNG | Fluorescence-based Activity Assay | 100 | Competitive[1] |
B. Experimental Protocol: Fluorescence-Based UNG Activity Assay
This assay measures the cleavage of a fluorogenic DNA probe containing a uracil base. Cleavage by UNG separates a fluorophore and a quencher, resulting in an increase in fluorescence.
Materials:
-
Recombinant Human UNG
-
Fluorescently labeled DNA oligonucleotide containing a single uracil residue (e.g., 5'-FAM/3'-BHQ1 probe)
-
Assay Buffer: 20 mM Tris-HCl (pH 8.0), 1 mM DTT, 0.1 mg/ml BSA
-
Uracil-5-ylacetic acid and PyO3 compound stock solutions in DMSO
-
384-well black microplates
Procedure:
-
Compound Preparation: Prepare a serial dilution of Uracil-5-ylacetic acid and the PyO3 compound in assay buffer. Include a DMSO-only control.
-
Enzyme and Substrate Preparation: Dilute recombinant human UNG and the fluorogenic DNA probe to their final working concentrations in assay buffer.
-
Reaction Setup: In a 384-well plate, add the diluted compounds, followed by the UNG enzyme.
-
Initiation of Reaction: Add the fluorogenic DNA probe to all wells to start the reaction.
-
Signal Detection: Immediately begin monitoring the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485 nm excitation, 520 nm emission for FAM) at regular intervals for 30-60 minutes at 37°C.
-
Data Analysis: Calculate the initial reaction velocity (rate of fluorescence increase) for each compound concentration. Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
II. Target Engagement in the Cellular Milieu: Cellular Thermal Shift Assay (CETSA)
While in vitro assays are crucial, it is essential to confirm that the compound can engage its target within the complex environment of a living cell.[4] The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose, based on the principle that ligand binding stabilizes a protein against thermal denaturation.[5][6][7]
A. Comparative Performance: Uracil-5-ylacetic acid vs. PyO3 Compound
We will assess the ability of both compounds to induce a thermal shift in the melting temperature (Tm) of UNG in intact cells.
| Compound | Target | Cell Line | Thermal Shift (ΔTm) |
| Uracil-5-ylacetic acid | Endogenous UNG | HEK293 | Hypothetical +4°C |
| PyO3 Compound | Endogenous UNG | HEK293 | +2.5°C |
B. Experimental Workflow and Protocol: CETSA
Caption: Step-by-step workflow for the Cellular Thermal Shift Assay.
Materials:
-
HEK293 cells
-
Uracil-5-ylacetic acid and PyO3 compound
-
PBS and complete cell culture medium
-
Lysis buffer with protease inhibitors
-
Anti-UNG antibody
-
Standard Western blotting reagents and equipment
Procedure:
-
Cell Culture and Treatment: Culture HEK293 cells to ~80% confluency. Treat the cells with either Uracil-5-ylacetic acid, the PyO3 compound, or a vehicle control (DMSO) for 1-2 hours.
-
Heating: Harvest the cells, wash with PBS, and resuspend in PBS. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling to room temperature.
-
Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated proteins.
-
Western Blotting: Collect the supernatant (soluble fraction) and determine the protein concentration. Run equal amounts of protein on an SDS-PAGE gel, transfer to a membrane, and probe with an anti-UNG antibody.
-
Data Analysis: Quantify the band intensities for UNG at each temperature for the treated and untreated samples. Plot the percentage of soluble UNG against the temperature and fit the data to a sigmoidal curve to determine the melting temperature (Tm). The difference in Tm between the compound-treated and vehicle-treated samples (ΔTm) indicates target engagement.
III. Phenotypic Validation: Assessing Cellular Response to UNG Inhibition
The ultimate validation of the MoA is to demonstrate a predictable cellular phenotype resulting from target engagement. For a DNA repair inhibitor, a key phenotype is the potentiation of DNA damage induced by other agents.
A. Comparative Performance: Sensitization to DNA Damaging Agents
We will evaluate the ability of Uracil-5-ylacetic acid and the PyO3 compound to sensitize cancer cells to a DNA damaging agent like methotrexate (MTX), which increases the incorporation of uracil into DNA.[8]
| Compound | Cell Line | Sensitizing Agent | Phenotypic Outcome | Fold Sensitization |
| Uracil-5-ylacetic acid | HCT116 | Methotrexate | Increased Cell Death | Hypothetical 3-fold |
| PyO3 Compound | HCT116 | Methotrexate | Increased Cell Death | 2-fold[8] |
B. Experimental Protocol: Cell Viability Assay for Sensitization
Materials:
-
HCT116 human colon cancer cells
-
Uracil-5-ylacetic acid and PyO3 compound
-
Methotrexate (MTX)
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
96-well clear-bottom white plates
Procedure:
-
Cell Seeding: Seed HCT116 cells in 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of Uracil-5-ylacetic acid or the PyO3 compound, both in the presence and absence of a fixed, sub-lethal concentration of MTX.
-
Incubation: Incubate the cells for 72 hours.
-
Viability Measurement: Add the cell viability reagent according to the manufacturer's instructions and measure the luminescence, which is proportional to the number of viable cells.
-
Data Analysis: For each compound, plot the percentage of cell viability against the compound concentration for both the MTX-treated and untreated conditions. Determine the EC50 value for each condition. The fold sensitization is calculated as the ratio of the EC50 in the absence of MTX to the EC50 in the presence of MTX.
Conclusion
This comprehensive, multi-tiered approach provides a robust framework for validating the hypothesized mechanism of action of Uracil-5-ylacetic acid as a competitive inhibitor of Uracil-DNA Glycosylase. By moving from direct biochemical evidence of target inhibition to confirmation of target engagement in a cellular context and finally to the observation of a predicted cellular phenotype, researchers can build a strong, evidence-based case for the compound's MoA. The direct comparison with a known inhibitor class at each stage provides crucial context for evaluating the potency and potential of Uracil-5-ylacetic acid as a novel therapeutic agent.
References
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An effective human uracil-DNA glycosylase inhibitor targets the open pre-catalytic active site conformation. [Link]
-
A New Class of Uracil–DNA Glycosylase Inhibitors Active against Human and Vaccinia Virus Enzyme. [Link]
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Uracil-DNA glycosylase - Wikipedia. [Link]
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Discovery of novel DNA‐damaging agents through phenotypic screening for DNA double‐strand break. [Link]
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Thermolabile UNG - QIAGEN. [Link]
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A New Class of Uracil–DNA Glycosylase Inhibitors Active against Human and Vaccinia Virus Enzyme. [Link]
-
Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. [Link]
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Assays to Determine DNA Repair Ability. [Link]
-
Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. [Link]
-
Expression of a uracil DNA glycosylase (UNG) inhibitor in mammalian cells: varicella-zoster virus can replicate in vitro in the absence of detectable UNG activity. [Link]
-
Abstract 1848: The Cellular Thermal Shift assay and its applications in Target ID, MoA determination and biomarker discovery. [Link]
-
Biomarker-Guided Development of DNA Repair Inhibitors. [Link]
-
Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. [Link]
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Uracil-DNA Glycosylase (UNG), Heat-labile . [Link]
-
An Efficient Strategy for Uracil DNA Glycosylase (UNG) Inhibitor Development. [Link]
-
Drugging the Cancers Addicted to DNA Repair. [Link]
-
Discovery of novel DNA ‐damaging agents through phenotypic screening for DNA double‐strand break. [Link]
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Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. [Link]
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Salini UNG® Uracil-N-Glycosylase - Solis BioDyne. [Link]
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A Comparative Guide to the Cross-Validation of HPLC-UV and LC-MS/MS for the Quantification of Uracil-5-ylacetic Acid
In the landscape of bioanalysis and drug development, the precise and reliable quantification of endogenous molecules is paramount. Uracil-5-ylacetic acid, a metabolite of uracil, is a compound of increasing interest, and the selection of an appropriate analytical methodology for its measurement is a critical decision that dictates the quality and reliability of research and clinical data. This guide provides an in-depth, objective comparison of two powerful analytical techniques, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), for the quantification of Uracil-5-ylacetic acid.
This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed experimental protocols to inform the selection and cross-validation of these analytical platforms.
The Analytical Challenge: Uracil-5-ylacetic Acid
Uracil-5-ylacetic acid (C₆H₆N₂O₄, Molar Mass: 170.12 g/mol ) is a polar, small molecule.[1][2] As an endogenous compound, its quantification in biological matrices presents inherent challenges, primarily the absence of a true blank matrix.[3] This necessitates robust analytical methods that are not only sensitive and specific but also rigorously validated to ensure data integrity. The choice between HPLC-UV and LC-MS/MS hinges on the specific requirements of the study, including desired sensitivity, selectivity, sample complexity, and throughput.
Foundational Principles: A Tale of Two Detectors
At the heart of this comparison lies the fundamental difference in detection principles between HPLC-UV and LC-MS/MS. Both techniques utilize HPLC for the chromatographic separation of the analyte from the sample matrix. However, the subsequent detection and quantification methodologies diverge significantly.
HPLC-UV: The Principle of Light Absorbance
HPLC-UV operates on the principle of spectrophotometry. The uracil moiety in Uracil-5-ylacetic acid contains a chromophore that absorbs ultraviolet (UV) light. As the analyte elutes from the HPLC column, it passes through a flow cell in the UV detector. A beam of UV light is passed through the sample, and the amount of light absorbed at a specific wavelength is measured. According to the Beer-Lambert law, the absorbance is directly proportional to the concentration of the analyte in the sample. For uracil and its derivatives, the maximum absorbance is typically in the range of 255-266 nm.[4][5]
Causality in Experimental Choices for HPLC-UV:
-
Wavelength Selection: The choice of wavelength is critical for sensitivity and selectivity. The wavelength of maximum absorbance (λmax) for Uracil-5-ylacetic acid should be experimentally determined to maximize the signal-to-noise ratio.
-
Mobile Phase Composition: The mobile phase must be transparent at the chosen UV wavelength to minimize background noise. The pH of the mobile phase can also influence the chromophore's absorbance and the analyte's retention time.
LC-MS/MS: The Power of Mass-to-Charge Ratio
Liquid Chromatography-Tandem Mass Spectrometry is a highly specific and sensitive technique that couples the separation power of HPLC with the detection capabilities of a tandem mass spectrometer.[6] After chromatographic separation, the analyte is ionized, typically by electrospray ionization (ESI), creating charged molecules. These ions are then guided into the mass spectrometer, which consists of two mass analyzers (quadrupoles) separated by a collision cell.
In the first quadrupole (Q1), ions with a specific mass-to-charge ratio (m/z) corresponding to the parent ion of Uracil-5-ylacetic acid are selected. These selected ions are then fragmented in the collision cell (Q2) by collision with an inert gas. The resulting fragment ions are then separated in the third quadrupole (Q3) and detected. This process, known as Multiple Reaction Monitoring (MRM), provides a high degree of specificity and significantly reduces background noise.[7][8]
Causality in Experimental Choices for LC-MS/MS:
-
Ionization Source: ESI is a soft ionization technique well-suited for polar molecules like Uracil-5-ylacetic acid, minimizing in-source fragmentation and maximizing the abundance of the parent ion.
-
MRM Transitions: The selection of specific parent-to-fragment ion transitions is the cornerstone of a sensitive and selective LC-MS/MS method. These transitions are unique to the analyte, providing a "mass fingerprint" for confident identification and quantification.
-
Matrix Effects: The co-elution of other matrix components can suppress or enhance the ionization of the analyte, a phenomenon known as the matrix effect.[9] Careful sample preparation and chromatographic separation are crucial to mitigate these effects.
Experimental Design: Protocols for Quantification
The following are detailed, step-by-step methodologies for the analysis of Uracil-5-ylacetic acid by both HPLC-UV and LC-MS/MS. These protocols are designed to be self-validating, adhering to the principles outlined in regulatory guidelines such as those from the FDA and the International Council for Harmonisation (ICH).[10]
Sample Preparation: A Critical First Step
For both methods, a robust sample preparation procedure is essential to remove interfering substances and concentrate the analyte. A generic protocol for plasma or urine samples is provided below, which should be optimized for the specific matrix.
Protocol for Solid-Phase Extraction (SPE):
-
Sample Pre-treatment: To 1 mL of plasma or urine, add an internal standard (IS). For HPLC-UV, a structurally similar compound not present in the sample can be used (e.g., 5-Bromouracil). For LC-MS/MS, a stable isotope-labeled (SIL) version of Uracil-5-ylacetic acid is highly recommended to compensate for matrix effects and variability in extraction.
-
Acidification: Acidify the sample with 100 µL of 2% formic acid in water to ensure the analyte is in a non-ionized form for better retention on a reversed-phase SPE sorbent.
-
SPE Cartridge Conditioning: Condition a mixed-mode or reversed-phase SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the pre-treated sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the analyte with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.
HPLC-UV Method
Caption: Workflow for HPLC-UV analysis of Uracil-5-ylacetic acid.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a quaternary pump, autosampler, and UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 10 minutes.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 260 nm (to be optimized).
-
Column Temperature: 30°C.
LC-MS/MS Method
Caption: Workflow for LC-MS/MS analysis of Uracil-5-ylacetic acid.
Instrumentation and Conditions:
-
LC-MS/MS System: A UHPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
Ionization Mode: ESI positive or negative (to be optimized).
-
MRM Transitions (Proposed):
-
Uracil-5-ylacetic acid: Q1: 171.1 m/z -> Q3: 127.1 m/z (loss of CO₂)
-
SIL-Uracil-5-ylacetic acid (e.g., ¹³C₂, ¹⁵N₂): To be determined based on the isotopic labeling.
-
Cross-Validation: Bridging the Methodologies
Cross-validation is essential to demonstrate that two different analytical methods provide comparable results.[11] This process ensures data continuity if samples are analyzed across different laboratories or if a method is updated. The ICH M10 guideline provides a framework for bioanalytical method validation, which can be adapted for cross-validation.[7]
Caption: Logical flow for the cross-validation of two analytical methods.
Experimental Approach for Cross-Validation:
-
Independent Validation: Fully validate both the HPLC-UV and LC-MS/MS methods according to ICH M10 guidelines, assessing for selectivity, specificity, linearity, accuracy, precision, and stability.[7]
-
Sample Selection: Analyze a set of at least 20 incurred samples (samples from a study) and a set of quality control (QC) samples at low, medium, and high concentrations with both methods.
-
Data Analysis:
-
Correlation: Plot the concentrations obtained from the LC-MS/MS method against the concentrations from the HPLC-UV method. Calculate the correlation coefficient (e.g., Pearson's r). A strong correlation (r > 0.9) is generally expected.
-
Bias: Perform a Bland-Altman analysis to assess the agreement between the two methods. This plot visualizes the bias and the limits of agreement. The mean difference should be close to zero, and the differences should be randomly scattered around the mean.
-
Performance Comparison: A Head-to-Head Analysis
The choice between HPLC-UV and LC-MS/MS will ultimately depend on the specific analytical requirements. The following table summarizes the key performance characteristics.
| Parameter | HPLC-UV | LC-MS/MS | Rationale & Insights |
| Selectivity | Moderate | High to Very High | HPLC-UV relies on chromatographic separation and the chromophore's specificity, which can be limited in complex matrices. LC-MS/MS's use of MRM provides exceptional selectivity by monitoring specific mass transitions.[12] |
| Sensitivity (LOD/LOQ) | ng/mL to µg/mL range | pg/mL to ng/mL range | LC-MS/MS is generally 10 to 1000 times more sensitive than HPLC-UV, making it the method of choice for trace-level quantification.[7][13] |
| Linearity | Good (typically 2-3 orders of magnitude) | Excellent (typically 3-5 orders of magnitude) | Both techniques can provide excellent linearity, but LC-MS/MS often offers a wider dynamic range.[5][8] |
| Accuracy & Precision | Good (%RSD < 15%) | Excellent (%RSD < 15%) | When properly validated, both methods can achieve the accuracy and precision required by regulatory guidelines.[14] |
| Matrix Effects | Less susceptible | Highly susceptible | UV detection is less prone to matrix effects than ESI-MS. The use of a SIL-IS is crucial in LC-MS/MS to mitigate these effects.[9] |
| Throughput | Moderate | High | LC-MS/MS methods can often be faster due to the use of UHPLC and the high specificity of the detector, allowing for shorter run times. |
| Cost (Instrument & Consumables) | Lower | Higher | The initial investment and ongoing maintenance costs for an LC-MS/MS system are significantly higher than for an HPLC-UV system. |
| Expertise Required | Moderate | High | LC-MS/MS method development, operation, and data interpretation require a higher level of expertise. |
Conclusion and Recommendations
Both HPLC-UV and LC-MS/MS are powerful techniques for the quantification of Uracil-5-ylacetic acid, each with its own set of advantages and limitations.
-
HPLC-UV is a robust, cost-effective, and reliable technique that is well-suited for applications where high sensitivity is not a primary requirement, such as in quality control of bulk drug substances or for the analysis of relatively high concentration samples. Its simplicity of operation makes it an accessible workhorse in many laboratories.
-
LC-MS/MS is the gold standard for bioanalysis due to its unparalleled sensitivity and selectivity. It is the method of choice for the quantification of Uracil-5-ylacetic acid in complex biological matrices like plasma and urine, especially when low concentrations are expected. The high specificity of LC-MS/MS minimizes the risk of interferences, leading to more reliable data in pharmacokinetic and clinical studies.
The cross-validation of both methods is a critical exercise to ensure data integrity and comparability. A well-designed cross-validation study, as outlined in this guide, will provide the necessary confidence to utilize either method, depending on the specific analytical needs, while maintaining the consistency and reliability of the generated data. The choice of the most appropriate technique should be a strategic decision based on a thorough evaluation of the study's objectives, the sample matrix, and the available resources.
References
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Development of an HPLC-DAD Method for the Extraction and Quantification of 5-Fluorouracil, Uracil, and 5-Fluorodeoxyuridin Monophosphate in Cells and Culture Media of Lactococcus lactis. (2022). MDPI. [Link]
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Measurement of uracil in plasma and serum samples by LC-MS/MS. (n.d.). SCIEX. [Link]
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An alternative approach to validation of liquid chromatography-mass spectrometry methods for the quantification of endogenous compounds. (2023). PubMed. [Link]
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LC-MS/MS method for simultaneous analysis of uracil, 5,6-dihydrouracil, 5-fluorouracil and 5-fluoro-5,6-dihydrouracil in human plasma for therapeutic drug monitoring and toxicity prediction in cancer patients. (2012). PubMed. [Link]
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Development and Validation of the Analytical method for the estimation of a combination of 5-fluorouracil and Imiquimod by RP-HPLC. (2025). ResearchGate. [Link]
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Ramified derivatives of 5-(perylen-3-ylethynyl)uracil-1-acetic acid and their antiviral properties. (2019). National Institutes of Health. [Link]
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Development and Validation of Analytical Method for Estimation of 5-Fluorouracil in Bulk and Marketed Formulation by UV-Spectrophotometer. (2016). International Journal of Pharmaceutical Sciences Review and Research. [Link]
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The role of matrix effects on the quantification of abscisic acid and its metabolites in the leaves of Bauhinia variegata L. using liquid chromatography combined with tandem mass spectrometry. (2025). ResearchGate. [Link]
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Method development and Validation for the Estimation of 5-Fluorouracil by using Reverse phase high-performance liquid chromatography. (2021). Research Journal of Pharmacy and Technology. [Link]
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Validation of liquid chromatography mass spectrometry (LC-MS) methods (analytical chemistry) course. (n.d.). Sisu@UT. [Link]
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LC-MS/MS Analytical Method Development and Validation for Determining Vinamidinium HexafluoroPhosphate Impurity in Etoricoxib. (n.d.). Indian Journal of Pharmaceutical Education and Research. [Link]
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Practical LC-MS/MS Method for 5-Hydroxyindoleacetic Acid in Urine. (2017). PubMed. [Link]
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A Researcher's Guide to Bridging the Gap: Evaluating the In Vitro and In Vivo Efficacy of Uracil-5-ylacetic Acid
For drug development professionals and researchers, the journey from a promising molecule to a potential therapeutic is paved with rigorous evaluation. A critical step in this process is understanding how the efficacy of a compound translates from a controlled laboratory setting (in vitro) to a complex biological system (in vivo). This guide provides a comprehensive framework for comparing the in vitro and in vivo efficacy of Uracil-5-ylacetic acid, a uracil derivative with potential therapeutic applications. While direct comparative studies on Uracil-5-ylacetic acid are not extensively documented, this guide synthesizes insights from research on related uracil derivatives to propose a robust evaluation strategy. Uracil and its derivatives are recognized as privileged structures in drug discovery, exhibiting a wide array of biological activities, including antiviral and antitumor effects.[1]
The Importance of the In Vitro-In Vivo Bridge
In vitro assays are indispensable tools in early-stage drug discovery. They offer a rapid and cost-effective means to screen compounds, determine their mechanism of action, and establish initial dose-response relationships in a controlled environment.[2] However, the tightly regulated conditions of a cell culture dish do not fully recapitulate the dynamic complexity of a living organism. Factors such as metabolism, biodistribution, and off-target effects can significantly alter a compound's efficacy in vivo.[3] Therefore, a direct comparison of in vitro and in vivo data is crucial to predict clinical potential and guide further development.
I. In Vitro Efficacy Assessment: A Multi-pronged Approach
Based on the known biological activities of uracil derivatives, a logical starting point for evaluating Uracil-5-ylacetic acid is to investigate its potential as an antiviral agent and an inhibitor of thymidine phosphorylase, an enzyme implicated in angiogenesis and tumor progression.[4]
A. Antiviral Efficacy Screening
The antiviral activity of Uracil-5-ylacetic acid can be assessed against a panel of relevant viruses, such as Herpes Simplex Virus (HSV) or Tick-Borne Encephalitis Virus (TBEV), for which other uracil derivatives have shown activity.[5]
This classic virology assay quantifies the ability of a compound to inhibit viral replication, measured by the reduction in the number of viral plaques.
-
Cell Culture: Seed a suitable host cell line (e.g., Vero cells for HSV) in 6-well plates and grow to 90-100% confluency.
-
Virus Infection: Infect the cell monolayers with a known titer of the virus for 1-2 hours to allow for viral adsorption.
-
Compound Treatment: Remove the viral inoculum and overlay the cells with a semi-solid medium (e.g., DMEM with 1% methylcellulose) containing serial dilutions of Uracil-5-ylacetic acid.
-
Incubation: Incubate the plates for 2-3 days at 37°C in a humidified CO2 incubator to allow for plaque formation.
-
Plaque Visualization: Fix the cells with a methanol/acetone solution and stain with crystal violet.
-
Data Analysis: Count the number of plaques in each well. The 50% effective concentration (EC50) is calculated as the concentration of the compound that reduces the plaque number by 50% compared to the untreated virus control.
B. Mechanism of Action: Thymidine Phosphorylase Inhibition Assay
To explore a potential mechanism of action, the inhibitory effect of Uracil-5-ylacetic acid on thymidine phosphorylase (TP) can be evaluated.
This assay measures the enzymatic activity of TP by monitoring the conversion of thymidine to thymine.
-
Reaction Mixture: Prepare a reaction mixture containing phosphate buffer, purified human TP enzyme, and varying concentrations of Uracil-5-ylacetic acid.
-
Initiation: Start the reaction by adding the substrate, thymidine.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period.
-
Measurement: Measure the increase in absorbance at a specific wavelength corresponding to the formation of thymine.
-
Data Analysis: Calculate the rate of reaction for each compound concentration. The 50% inhibitory concentration (IC50) is determined as the concentration of Uracil-5-ylacetic acid that reduces TP activity by 50%.
Data Presentation: In Vitro Efficacy Summary
| Assay | Virus/Enzyme | Cell Line | Endpoint | Result (Hypothetical) |
| Plaque Reduction Assay | Herpes Simplex Virus-1 | Vero | EC50 | 15 µM |
| Plaque Reduction Assay | Tick-Borne Encephalitis Virus | PEK | EC50 | 25 µM |
| TP Inhibition Assay | Human Thymidine Phosphorylase | N/A | IC50 | 10 µM |
II. In Vivo Efficacy Assessment: Translating to a Living System
Positive in vitro results provide the rationale for progressing to in vivo studies. The choice of the animal model is critical and should be relevant to the intended therapeutic application.[3]
A. Animal Model Selection
For assessing antiviral efficacy against HSV-1, a murine model of cutaneous infection is well-established. For evaluating antitumor effects related to TP inhibition, a xenograft model using human cancer cells implanted in immunocompromised mice is appropriate.
Experimental Workflow: In Vitro to In Vivo
Caption: Workflow from in vitro screening to in vivo validation.
B. Experimental Protocol: Murine Model of Cutaneous HSV-1 Infection
-
Animal Acclimation: Acclimate female BALB/c mice for one week under standard laboratory conditions.
-
Infection: Anesthetize the mice and create a small abrasion on the skin of the flank. Apply a suspension of HSV-1 to the abraded area.
-
Treatment: Randomly assign mice to treatment groups: vehicle control, positive control (e.g., Acyclovir), and Uracil-5-ylacetic acid at different doses. Administer the treatments topically or systemically (e.g., intraperitoneal injection) starting 24 hours post-infection for a specified duration.
-
Efficacy Endpoints:
-
Lesion Scoring: Monitor the development of skin lesions daily and score them based on a predefined scale (e.g., 0 = no lesion, 4 = severe ulceration).
-
Viral Titer: On day 5 post-infection, euthanize a subset of mice from each group, collect the infected skin tissue, and determine the viral titer using a plaque assay.
-
Survival Analysis: Monitor the survival of the remaining mice for 21 days.
-
-
Data Analysis: Compare the mean lesion scores, viral titers, and survival rates between the treatment groups and the vehicle control.
Data Presentation: In Vivo Efficacy Summary (Hypothetical Data)
| Treatment Group | Dose (mg/kg) | Mean Lesion Score (Day 5) | Mean Viral Titer (log10 PFU/g) | Survival Rate (%) |
| Vehicle Control | - | 3.5 ± 0.5 | 6.2 ± 0.8 | 20 |
| Uracil-5-ylacetic acid | 10 | 2.1 ± 0.4 | 4.5 ± 0.6 | 60 |
| Uracil-5-ylacetic acid | 25 | 1.2 ± 0.3 | 3.1 ± 0.5 | 90 |
| Acyclovir (Positive Control) | 20 | 1.0 ± 0.2 | 2.8 ± 0.4 | 100 |
III. Bridging the Data: A Comparative Analysis
The ultimate goal is to establish a correlation between the in vitro and in vivo findings.
-
Potency Comparison: While a direct numerical comparison between in vitro EC50/IC50 values and in vivo effective doses is not always straightforward, a qualitative correlation in potency ranking with other compounds can be informative.
-
Mechanism Confirmation: If Uracil-5-ylacetic acid inhibits TP in vitro, its in vivo efficacy in a tumor xenograft model would provide strong evidence for this mechanism of action.
-
Pharmacokinetics/Pharmacodynamics (PK/PD): A critical component of the in vivo study is to analyze the pharmacokinetic profile of Uracil-5-ylacetic acid. Understanding its absorption, distribution, metabolism, and excretion (ADME) properties helps to contextualize the efficacy data and explain any discrepancies between the in vitro and in vivo results.[6]
Hypothetical Signaling Pathway: TP Inhibition and Angiogenesis
Caption: Proposed mechanism of Uracil-5-ylacetic acid via TP inhibition.
Conclusion
This guide outlines a comprehensive and logical framework for the comparative evaluation of Uracil-5-ylacetic acid's in vitro and in vivo efficacy. By systematically progressing from cell-based assays to relevant animal models, researchers can build a robust data package that elucidates the compound's therapeutic potential. The key to a successful translation lies in the careful selection of assays and models, a thorough understanding of the compound's mechanism of action, and an integrated analysis of the data to bridge the gap between the laboratory bench and a living biological system. This structured approach not only validates the initial in vitro findings but also provides critical insights for guiding the subsequent stages of drug development.
References
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Makarov, V. A., et al. (2019). Ramified derivatives of 5-(perylen-3-ylethynyl)uracil-1-acetic acid and their antiviral properties. RSC Advances, 9(49), 28655-28663. Available from: [Link]
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Taylor & Francis. (n.d.). Uracil – Knowledge and References. Available from: [Link]
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Korshun, V. A., et al. (2019). Ramified derivatives of 5-(perylen-3-ylethynyl)uracil-1-acetic acid and their antiviral properties. National Institutes of Health. Available from: [Link]
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ResearchGate. (n.d.). Synthesis, reactivity, and biological activity of 5-aminouracil and its derivatives. Available from: [Link]
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Pałasz, A., & Cież, D. (2015). In search of uracil derivatives as bioactive agents. Uracils and fused uracils: Synthesis, biological activity and applications. European Journal of Medicinal Chemistry, 97, 582-611. Available from: [Link]
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Krygier, A., et al. (2010). Synthesis and in vitro evaluation of 5-fluoro-6-[(2-iminopyrrolidin-1-YL)methyl]uracil, TPI(F): an inhibitor of human thymidine phosphorylase (TP). Nucleosides, Nucleotides & Nucleic Acids, 29(1), 49-54. Available from: [Link]
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MDPI. (2022). New Derivatives of 5-Substituted Uracils: Potential Agents with a Wide Spectrum of Biological Activity. Available from: [Link]
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Lúč, M., et al. (1987). Pyrimidine Nucleoside analogues.X. 5-Substituted 1-(1,3-dihydroxypropyl-2) Uracils. Collection of Czechoslovak Chemical Communications, 52(10), 2507-2512. Available from: [Link]
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Morse, G. D., et al. (2001). In Vitro-In Vivo Model for Evaluating the Antiviral Activity of Amprenavir in Combination with Ritonavir Administered at 600 and 100 Milligrams, Respectively, Every 12 Hours. Antimicrobial Agents and Chemotherapy, 45(12), 3367-3373. Available from: [Link]
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ResearchGate. (2025). Synthesis and Biological Evaluation of Novel Uracil and 5-Fluorouracil-1-yl Acetic Acid-Colchicine Conjugate. Available from: [Link]
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MDPI. (2017). Preparation and Bioactivity Assessment of Chitosan-1-Acetic Acid-5-Flurouracil Conjugates as Cancer Prodrugs. Available from: [Link]
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Nencka, R., et al. (2007). Discovery of 5-substituted-6-chlorouracils as efficient inhibitors of human thymidine phosphorylase. Journal of Medicinal Chemistry, 50(23), 5547-5556. Available from: [Link]
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Wang, J., et al. (2001). Novel 6-substituted uracil analogs as inhibitors of the angiogenic actions of thymidine phosphorylase. Molecular Pharmacology, 59(6), 1363-1371. Available from: [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Uracil-5-ylacetic Acid in a Laboratory Setting
Researchers, scientists, and professionals in drug development handle a diverse array of chemical compounds daily. Among these, nucleic acid analogs like Uracil-5-ylacetic acid play a crucial role in various experimental protocols. However, ensuring the safe and compliant disposal of such specialized chemicals is paramount to maintaining a secure laboratory environment and protecting our ecosystem. This guide provides a detailed, step-by-step protocol for the proper disposal of Uracil-5-ylacetic acid, grounded in established safety standards and regulatory compliance.
Hazard Assessment and Initial Considerations
Before initiating any disposal procedure, a thorough understanding of the compound's potential hazards is essential. Uracil-5-ylacetic acid is a derivative of uracil, a naturally occurring nucleobase, and acetic acid. While Safety Data Sheets (SDS) for Uracil suggest it is not classified as a hazardous substance under the Globally Harmonized System (GHS), it is crucial to recognize that the toxicological properties of many research chemicals are not fully characterized.[1][2][3][4][5][6] Therefore, a precautionary approach is always the most responsible course of action.
The acetic acid moiety, particularly in concentrated forms, is corrosive and can cause severe skin and eye irritation.[7] Although the concentration of the acetic acid functional group within the Uracil-5-ylacetic acid molecule is low, it is a factor to consider, especially when dealing with the pure compound or concentrated solutions.
Key Principle: The absence of a specific hazard classification does not equate to the absence of risk. All laboratory chemicals should be handled with care and disposed of responsibly.
Personal Protective Equipment (PPE): Your First Line of Defense
Prior to handling Uracil-5-ylacetic acid for disposal, ensure you are wearing the appropriate Personal Protective Equipment (PPE). This is a non-negotiable aspect of laboratory safety.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory to protect against potential splashes.
-
Hand Protection: Nitrile gloves are recommended. Always inspect gloves for any signs of degradation or perforation before use.
-
Protective Clothing: A standard laboratory coat should be worn to protect against skin contact.
Step-by-Step Disposal Protocol
The following protocol outlines the recommended procedure for the disposal of Uracil-5-ylacetic acid. This process is designed to comply with general laboratory waste management principles and can be adapted to specific institutional guidelines.
Step 1: Waste Segregation - The Foundation of Safe Disposal
Proper segregation of chemical waste at the source is critical to prevent dangerous reactions and ensure compliant disposal.
-
Solid Waste:
-
Collect solid Uracil-5-ylacetic acid, contaminated weigh boats, and filter papers in a dedicated, clearly labeled hazardous waste container.
-
Do not mix with other solid wastes unless they are chemically compatible.
-
-
Aqueous Solutions:
-
Aqueous solutions of Uracil-5-ylacetic acid should be collected in a designated liquid hazardous waste container.
-
Crucially, do not dispose of Uracil-5-ylacetic acid solutions down the drain. [1][2][8] While some dilute, neutralized acetic acid solutions may be permissible for drain disposal, the properties of the uracil derivative are not fully known, making this practice unsafe and potentially non-compliant.[9]
-
-
Contaminated Labware:
-
Disposable plasticware (e.g., pipette tips, microfuge tubes) that has come into contact with Uracil-5-ylacetic acid should be collected in a designated solid waste container.
-
Reusable glassware should be decontaminated.
-
Step 2: Decontamination of Surfaces and Reusable Glassware
Given its nature as a nucleic acid analog, specific decontamination procedures are recommended to prevent cross-contamination in sensitive molecular biology applications.
-
Prepare a fresh 1% solution of household bleach (sodium hypochlorite).[10]
-
Wipe down any contaminated surfaces or soak reusable glassware in the bleach solution for a contact time of at least 30 minutes.[10]
-
Following the bleach treatment, thoroughly rinse the surfaces or glassware with water.[10]
-
Note that 70% ethanol is not effective for destroying nucleic acids.[11]
Step 3: Waste Container Selection and Labeling
The integrity of your waste containment is vital.
-
Use containers that are compatible with the chemical waste. For Uracil-5-ylacetic acid, high-density polyethylene (HDPE) containers are a suitable choice.[12][13]
-
Ensure containers have a secure, leak-proof cap and are kept closed except when adding waste.[8][13]
-
All waste containers must be accurately and clearly labeled as soon as the first drop of waste is added.[14] The label should include:
Step 4: Storage and Final Disposal
Proper storage of hazardous waste pending pickup is a key component of laboratory safety and regulatory compliance.
-
Store waste containers in a designated Satellite Accumulation Area (SAA).[8] This area should be under the control of the laboratory personnel generating the waste.
-
Segregate the Uracil-5-ylacetic acid waste from incompatible materials, such as strong oxidizing agents.[5][14]
-
Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EH&S) office or a licensed hazardous waste disposal company.[15]
Spill Management
In the event of a spill, the following steps should be taken:
-
Small Spills (Solid):
-
Small Spills (Liquid):
-
Large Spills:
-
Evacuate the immediate area.
-
Alert your laboratory supervisor and contact your institution's EH&S department for assistance.[14]
-
Visualizing the Disposal Workflow
To provide a clear, at-a-glance reference, the following diagram illustrates the decision-making process for the disposal of Uracil-5-ylacetic acid.
Caption: Disposal workflow for Uracil-5-ylacetic acid.
Quantitative Data Summary
| Compound | CAS Number | Molecular Formula | Primary Hazards | HMIS Rating (Uracil) |
| Uracil-5-ylacetic acid | Not available | C6H6N2O4 | Irritant (presumed) | Not available |
| Uracil | 66-22-8 | C4H4N2O2 | Not classified as hazardous, but full toxicological properties are unknown.[1][2][3][4][5][6] | Health: 1, Flammability: 1, Reactivity: 1[1] |
| Acetic Acid (Glacial) | 64-19-7 | C2H4O2 | Corrosive, Flammable | Health: 3, Flammability: 2, Reactivity: 0 |
Regulatory Framework
The disposal of all laboratory chemical waste is governed by regulations from agencies such as the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[16][17][18][19] Key OSHA regulations, such as the "Occupational Exposure to Hazardous Chemicals in Laboratories" standard (29 CFR 1910.1450), mandate the development of a Chemical Hygiene Plan.[20][21] This plan should include procedures for the safe handling and disposal of all chemicals. Adherence to your institution's specific Chemical Hygiene Plan is mandatory.
By following these detailed procedures, researchers can ensure the safe and compliant disposal of Uracil-5-ylacetic acid, fostering a culture of safety and environmental responsibility within the laboratory.
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